Fludarabine Phosphate
描述
This compound is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. This compound is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 138 investigational indications. This drug has a black box warning from the FDA.
Fludarabine (marketed as this compound under the trade name Fludara) is a chemotherapy drug used in the treatment of hematological malignancies.
structure given in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYCYHIANZCFB-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023060 | |
| Record name | Fludarabine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fludarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL) | |
| Record name | Fludarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FLUDARABINE PHOSPHATE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/312887%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
75607-67-9 | |
| Record name | Fludarabine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75607-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludarabine phosphate [USAN:USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075607679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | fludarabine phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fludarabine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDARABINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X9VK9O1SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fludarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
| Record name | Fludarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fludarabine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine Phosphate (F-ara-AMP) is a synthetic purine nucleoside analog and a cornerstone chemotherapeutic agent, particularly in the treatment of hematologic malignancies like B-cell chronic lymphocytic leukemia (CLL).[1] Administered as a water-soluble prodrug, its efficacy is rooted in a multi-faceted in vitro mechanism of action that culminates in the potent inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[2][3] This technical guide provides a detailed exploration of the molecular and cellular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development.
Cellular Uptake and Metabolic Activation
The journey of this compound from an inactive prodrug to its cytotoxic form involves a critical multi-step intracellular conversion.
-
Dephosphorylation: Following administration, this compound is rapidly dephosphorylated in the plasma by serum phosphatases to its nucleoside form, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A).[2][4]
-
Cellular Transport: F-ara-A is then transported into the target cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1).[2]
-
Rephosphorylation to F-ara-ATP: Once inside the cell, F-ara-A undergoes sequential phosphorylation to its active triphosphate form, F-ara-ATP. This process is initiated by deoxycytidine kinase (dCK), which converts F-ara-A to its monophosphate (F-ara-AMP).[5][6] This initial step is rate-limiting for the formation of the active metabolite.[6] Subsequent phosphorylations to the diphosphate (F-ara-ADP) and finally to the triphosphate (F-ara-ATP) are carried out by other cellular kinases.[7] F-ara-ATP is the principal cytotoxic metabolite responsible for the drug's anticancer effects.[5][6]
Core Mechanisms of Cytotoxicity
The active metabolite, F-ara-ATP, exerts its cytotoxic effects through several interconnected mechanisms that primarily target the machinery of DNA replication and repair.[6]
Potent Inhibition of DNA Synthesis
The primary mechanism of F-ara-ATP is the comprehensive inhibition of DNA synthesis through the disruption of several key enzymatic processes.[5][8]
-
Inhibition of DNA Polymerases: F-ara-ATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP). It competes for incorporation into the growing DNA strand by DNA polymerases α, δ, and ε.[2][5] Once incorporated, it acts as a chain terminator, preventing further DNA elongation.[2][5]
-
Inhibition of Ribonucleotide Reductase (RNR): F-ara-ATP is an effective inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis.[2][4][6] This inhibition depletes the intracellular pool of dNTPs, further hampering DNA replication and potentiating the inhibitory effect on DNA polymerases.[5]
-
Inhibition of DNA Primase: F-ara-ATP is a potent inhibitor of DNA primase, the enzyme that synthesizes short RNA primers necessary to initiate DNA replication.[6][9][10] This action blocks the very first step of DNA strand synthesis.
-
Inhibition of DNA Ligase I: F-ara-ATP also inhibits DNA ligase I, an enzyme critical for joining Okazaki fragments during lagging strand synthesis and for DNA repair pathways.[2][6][11]
Incorporation into Nucleic Acids and Induction of Apoptosis
Beyond enzyme inhibition, F-ara-ATP is also incorporated into both DNA and RNA, which is a critical event for its cytotoxicity.[4][6]
-
DNA Incorporation: Incorporation into DNA leads to the termination of the elongating strand and creates sites of DNA damage.[4][5] This damage activates cellular stress and DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[4]
-
RNA Incorporation: F-ara-ATP can also be incorporated into RNA, which disrupts RNA processing and function, further contributing to cellular dysfunction and triggering apoptosis.[4][6]
The collective result of these insults—DNA synthesis arrest, DNA damage, and RNA dysfunction—is the potent induction of apoptosis. Fludarabine-induced apoptosis is associated with the activation of caspases (including caspase-8, -9, -3, and -7), an increase in the pro-apoptotic protein Bax, and subsequent cleavage of PARP.[4][12]
Quantitative Analysis of In Vitro Activity
The potency of Fludarabine and its active metabolite has been quantified against various enzymatic targets and cell lines.
| Target / Cell Line | Parameter | Value (µM) | Reference(s) |
| Ribonucleotide Reductase | IC50 | 2 - 6 | [13] |
| DNA Primase | IC50 | ~20 (Fludarabine-TP) | [10][14] |
| KV1.3 K+ Channel | IC50 | ~0.35 | [15] |
| RPMI 8226 (Multiple Myeloma) | IC50 | ~5.4 (as 1.54 µg/mL) | [12][16] |
| MM.1S (Multiple Myeloma) | IC50 | ~47.3 (as 13.48 µg/mL) | [12][16] |
| K562 (CML) | IC50 | 0.26 | [16] |
| HCT116 (Colon Carcinoma) | IC50 | 6.6 | [16] |
| PBMC (Peripheral Blood Mononuclear Cells) | IC50 | 1.9 | [16] |
| Mahlavu (Hepatocellular Carcinoma) | IC50 | 10 | [16] |
Effects on Other Cellular Pathways
Recent research has uncovered additional mechanisms of action for Fludarabine that extend beyond DNA synthesis.
-
Inhibition of STAT1 Signaling: Fludarabine has been shown to be an inhibitor of Signal Transducer and Activator of Transcription 1 (STAT1).[12] It specifically reduces STAT1 protein and mRNA levels, thereby inhibiting cytokine-induced gene transcription.[12][17]
-
Inhibition of NF-κB Pathway: In HTLV-1-infected T-cells, Fludarabine induces apoptosis by inhibiting the NF-κB signaling pathway. It appears to block the nuclear translocation of NF-κB, leading to decreased levels of anti-apoptotic proteins like XIAP.[18]
-
Induction of Proteasome-Mediated Degradation: Fludarabine can downregulate the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO) by inducing its degradation through a proteasome-dependent pathway, a mechanism that is independent of its effects on STAT1.[19]
-
Induction of Autophagy: At low concentrations, Fludarabine can activate an autophagy response in certain cell types, which may initially serve as a survival mechanism before progressing to cell death.[1]
Key Experimental Protocols
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of Fludarabine on a cell line.
-
Cell Seeding: Seed cells (e.g., RPMI 8226, K562) in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[20]
-
Drug Treatment: Prepare serial dilutions of Fludarabine in culture medium. Remove the old medium from the wells and add 100 µL of the Fludarabine dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Fludarabine at various concentrations for a specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash cells once with cold PBS, centrifuge again, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, PE) and 5 µL of Propidium Iodide (PI) solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: In Vitro DNA Repair Assay (Comet Assay)
This protocol measures DNA strand breaks, an indicator of damage and repair inhibition.
-
Cell Treatment: Treat lymphocytes or other target cells with a DNA-damaging agent (e.g., UV-C irradiation) to induce nucleotide excision repair.[22]
-
Fludarabine Incubation: Co-incubate or pre-incubate the cells with F-ara-A (the dephosphorylated form of Fludarabine) at desired concentrations.[22]
-
Cell Embedding: Mix a small volume of treated cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail." Undamaged DNA remains in the "head."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, PI).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the amount of DNA in the tail versus the head, which is proportional to the level of DNA strand breaks. Inhibition of repair will result in more persistent or increased tail moments over time compared to controls.[22]
Conclusion
The in vitro mechanism of action of this compound is a robust, multi-pronged attack on the fundamental processes of cell proliferation and survival. Its active metabolite, F-ara-ATP, serves as a powerful inhibitor of multiple key enzymes involved in DNA synthesis, leading to replication arrest. Furthermore, its incorporation into both DNA and RNA triggers DNA damage responses and ultimately drives the cell toward apoptosis. Additional effects on critical signaling pathways like STAT1 and NF-κB underscore its complex and potent cytotoxic profile. A thorough understanding of these intricate mechanisms is essential for optimizing its clinical use and for the development of novel combination therapies and next-generation nucleoside analogs.
References
- 1. Combined Effects of Fludarabine and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncology [pharmacology2000.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INTRACELLULAR DISPOSITION OF FLUDARABINE TRIPHOSPHATE IN HUMAN NATURAL KILLER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fludarabine, a Potential DNA-Dependent RNA Polymerase Inhibitor, as a Prospective Drug against Monkeypox Virus: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis for Inhibition of Human Primase by Arabinofuranosyl Nucleoside Analogues Fludarabine and Vidarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fludarabine (Fludarabinum) | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 17. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 18. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fludarabine Downregulates Indoleamine 2,3-Dioxygenase in Tumors via a Proteasome-Mediated Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 22. Inhibition of Nucleotide Excision Repair by Fludarabine in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
Fludarabine Phosphate: An In-Depth Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine Phosphate (a water-soluble prodrug of 9-β-D-arabinofuranosyl-2-fluoroadenine or F-ara-A) is a purine nucleoside analog widely employed in the treatment of hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas. Its therapeutic efficacy is largely attributed to its ability to induce apoptosis in malignant cells. This technical guide provides a comprehensive overview of the core molecular pathways through which this compound exerts its apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Mechanism of Action: A Multi-pronged Approach to Apoptosis
This compound, once administered, is rapidly dephosphorylated to fludarabine (F-ara-A), which is then transported into cells and re-phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP is the primary mediator of the drug's cytotoxic effects, which culminate in the activation of programmed cell death. The induction of apoptosis by this compound is not a linear process but rather a convergence of multiple interconnected pathways.
DNA Damage Response and p53 Activation
A primary mechanism of F-ara-ATP is the inhibition of DNA synthesis. It competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. This incorporation leads to chain termination and the stalling of replication forks, resulting in DNA strand breaks.[1] This DNA damage triggers a robust DNA Damage Response (DDR), centrally orchestrated by the tumor suppressor protein p53.
The DDR is initiated by sensor kinases such as Ataxia-Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and Checkpoint Kinase 1 (Chk1), which are activated by DNA strand breaks.[1] These kinases then phosphorylate p53 on serine 15, leading to its stabilization and accumulation in the nucleus.[2] Activated p53 acts as a transcription factor, upregulating the expression of several pro-apoptotic genes. A key target is the Fas receptor (also known as CD95 or APO-1) and its ligand, FasL.[2] The engagement of FasL with the Fas receptor on the cell surface initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[2]
Intrinsic (Mitochondrial) Apoptosis Pathway
Fludarabine also potently activates the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate.
Studies have shown that fludarabine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.
In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn cleaves and activates the executioner caspases, caspase-3 and caspase-7.[4] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Inhibition of the NF-κB Survival Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic genes. In many cancer cells, the NF-κB pathway is constitutively active, contributing to their resistance to apoptosis.
Fludarabine has been shown to inhibit the NF-κB signaling pathway. It achieves this by preventing the degradation of the inhibitory subunit of NF-κB, IκBα. This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and preventing the transcription of its target anti-apoptotic genes.[5] This inhibition of a key survival pathway sensitizes cancer cells to the pro-apoptotic signals induced by Fludarabine.
References
- 1. Fludarabine nucleoside induces major changes in the p53 interactome in human B-lymphoid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of a p53-mediated apoptotic pathway in quiescent lymphocytes after the inhibition of DNA repair by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synergistic apoptotic response between valproic acid and fludarabine in chronic lymphocytic leukaemia (CLL) cells involves the lysosomal protease cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fludarabine Phosphate and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine phosphate is a synthetic purine nucleotide analog that has been a cornerstone in the treatment of various hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL).[1][2] Its efficacy is rooted in its ability to disrupt DNA synthesis and induce apoptosis in both dividing and quiescent cancer cells.[3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound elicits a DNA damage response (DDR), focusing on the intricate signaling pathways and offering detailed experimental protocols for their investigation.
This compound is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and re-phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[4] F-ara-ATP is the primary cytotoxic metabolite and exerts its effects through multiple mechanisms.[4]
Mechanism of Action: Inducing DNA Damage
The primary mechanism of action of fludarabine is the inhibition of DNA synthesis. F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[4] Once incorporated, F-ara-ATP terminates DNA chain elongation and inhibits DNA ligase, leading to the accumulation of DNA strand breaks.[4]
Furthermore, F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4] This inhibition depletes the intracellular pool of deoxynucleotides, further hampering DNA replication and repair. The incorporation of fludarabine into RNA also contributes to its cytotoxicity by inhibiting RNA processing and function.[4] The culmination of these events is the induction of significant DNA damage, which triggers a robust cellular DNA damage response.
Quantitative Data on Fludarabine Activity
The cytotoxic and apoptotic effects of fludarabine have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay | Duration (h) | Reference |
| RPMI 8226 | Multiple Myeloma | 1.54 | ~5.4 | MTT | Not Specified | [4][5] |
| MM.1S | Multiple Myeloma | 13.48 | ~47.3 | MTT | Not Specified | [4][5] |
| MM.1R | Multiple Myeloma | 33.79 | ~118.5 | MTT | Not Specified | [4][5] |
| U266 | Multiple Myeloma | 222.2 | ~779.2 | MTT | Not Specified | [4][5] |
| KM3 | Multiple Myeloma | 0.36 | ~1.26 | MTT | 24 | [6] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | 3.33 | Clonogenic Survival | 4 | [7] |
| A549 | Lung Adenocarcinoma | Not Specified | 47.44 | MTT | 72 | [3] |
| CCRF-CEM | T-cell Lymphoblastic Leukemia | Not Specified | 19.49 | MTT | 72 | [3] |
| HCT-116 | Colorectal Carcinoma | Not Specified | 6.6 | SRB | 72 | [3] |
| HeLa | Cervical Cancer | Not Specified | 16 | MTT | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 20 | SRB | 72 | [3] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | 30 | SRB | 72 | [3] |
| Cell Type | Condition | Treatment | Duration (h) | Apoptotic Cells (%) | Reference |
| B-CLL cells | Patient-derived | 1 µM/ml Fludarabine | 48 | 14.78 ± 7.83 | [8] |
| Normal PBLs | Healthy donors | 1 µM/ml Fludarabine | 48 | 9.99 ± 5.60 | [8] |
| B-CLL cells | Patient-derived | 10⁻⁶ M Fludarabine | 48 | Annexin V expression increased from 4.43 ± 3.17 to 19.73 ± 9.0 | [9] |
DNA Damage Response Signaling Pathways
The DNA damage induced by fludarabine activates a complex network of signaling pathways designed to sense the damage, arrest the cell cycle to allow for repair, and, if the damage is irreparable, trigger apoptosis. The central players in this response are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
Fludarabine-Induced DNA Damage Response Overview
ATM/ATR Signaling Cascade
Fludarabine-induced DNA strand breaks and replication stress lead to the activation of the ATM and ATR kinases.[10][11] These kinases phosphorylate a plethora of downstream targets to orchestrate the cellular response.
p53-Mediated Apoptosis
A critical downstream effector of the ATM/ATR pathway is the tumor suppressor protein p53.[10][11] Upon phosphorylation by ATM and ATR, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of fludarabine on DNA damage response signaling.
Western Blotting for Phosphorylated ATM (Ser1981)
Objective: To detect and quantify the phosphorylation of ATM at Serine 1981, a key indicator of its activation.
Materials:
-
Cells treated with fludarabine or control.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: Rabbit anti-phospho-ATM (Ser1981).
-
Primary antibody: Mouse anti-ATM (total ATM).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Lysis: Lyse fludarabine-treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ATM (Ser1981) and total ATM overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated ATM to total ATM.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips and treated with fludarabine or control.
-
4% paraformaldehyde in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139).
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG.
-
DAPI stain.
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody for 1 hour in the dark.
-
Washing: Wash three times with PBST.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Mount coverslips onto slides using antifade medium.
-
Imaging and Quantification: Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.[6][12][13]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following fludarabine treatment.[1][4][14][15][16]
Materials:
-
Cells treated with fludarabine or control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Protocol:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of fludarabine on cell cycle distribution.[2][3][5][8][9]
Materials:
-
Cells treated with fludarabine or control.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Protocol:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Fixation: Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash cells with PBS to remove ethanol.
-
Staining: Resuspend cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][3][5][9]
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the DNA damage response to fludarabine.
Conclusion
This compound remains a critical therapeutic agent, and a thorough understanding of its induction of the DNA damage response is paramount for optimizing its clinical use and for the development of novel combination therapies. This guide has provided a comprehensive overview of the key signaling pathways involved, quantitative data on its activity, and detailed experimental protocols to facilitate further research in this area. The continued investigation into the intricate molecular sequelae of fludarabine-induced DNA damage will undoubtedly pave the way for improved cancer therapies.
References
- 1. Induction of "in vitro" apoptosis by fludarabine in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ATR (Ser428) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Modulation of IL-4 level by fludarabine and its relation to apoptosis in chronic B-cell lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Analysis of Data on Fludarabine, Cyclophosphamide, and Rituximab Chemoimmunotherapy for Chronic Lymphocytic Leukemia Shows High Patient Heterogeneity and the Need for More Consideration of Individualized Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Prognostication of DNA Damage Response Protein Expression Patterns in " by Ti'ara L Griffen, Fieke W Hoff et al. [digitalcommons.library.tmc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic Analysis Reveals a Novel Therapeutic Strategy Using Fludarabine for Steroid-Resistant Asthma Exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Fludarabine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine phosphate (2-F-ara-AMP) is a synthetic purine nucleotide analog that has become a cornerstone in the treatment of various hematological malignancies, most notably B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas.[1][2] As a prodrug, its therapeutic efficacy is contingent upon its cellular uptake and subsequent metabolic activation to its cytotoxic form. A comprehensive understanding of these processes is paramount for optimizing its clinical use, overcoming drug resistance, and designing novel therapeutic strategies. This technical guide provides a detailed overview of the cellular transport, metabolic conversion, and mechanism of action of this compound, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Cellular Uptake of Fludarabine
This compound, being a charged molecule, does not readily diffuse across the cell membrane. Instead, it is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A).[3][4][5] The cellular uptake of F-ara-A is a critical determinant of its pharmacological activity and is primarily mediated by specialized nucleoside transporters embedded in the plasma membrane.
The main transporters involved in F-ara-A uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[6][7] Specifically, hENT1 and hENT2 have been identified as key players in the facilitated diffusion of F-ara-A into cells.[6][8] While hCNT3 has also been implicated, its role in fludarabine uptake in certain cancer cells like CLL is less clear, with some studies suggesting cytoplasmic rather than plasma membrane localization.[7] The expression levels of these transporters can significantly influence the intracellular concentration of F-ara-A and, consequently, the drug's effectiveness.[7][8]
Intracellular Metabolism and Activation
Once inside the cell, F-ara-A undergoes a series of phosphorylation events to become the active cytotoxic agent, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP).[9][10] This metabolic activation is a multi-step process initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first and rate-limiting step: the conversion of F-ara-A to 2-fluoro-ara-adenosine monophosphate (F-ara-AMP).[1][11] Subsequently, other kinases phosphorylate F-ara-AMP to the diphosphate (F-ara-ADP) and finally to the active triphosphate (F-ara-ATP).[11]
The activity of dCK is a crucial factor in determining the extent of F-ara-ATP accumulation and, therefore, the sensitivity of cancer cells to fludarabine.[1][9] The intracellular concentration of F-ara-ATP is the primary determinant of the drug's cytotoxic effects.[11]
Mechanism of Action of F-ara-ATP
The active metabolite, F-ara-ATP, exerts its cytotoxic effects through multiple mechanisms, primarily by disrupting DNA synthesis and inducing apoptosis.[3][9]
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits several key enzymes involved in DNA replication, including DNA polymerase α, δ, and ε.[5][12][13] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication.[3][9]
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[3][5] This inhibition depletes the intracellular pool of deoxynucleotides, further impeding DNA synthesis.
-
Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, leading to inhibition of transcription and RNA processing.[1][3]
-
Induction of Apoptosis: The accumulation of DNA damage caused by F-ara-ATP triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3]
Quantitative Pharmacokinetic and Metabolic Data
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.
Table 1: Pharmacokinetic Parameters of Fludarabine (F-ara-A)
| Parameter | Value | Reference |
| Plasma Half-Life | Approximately 10-20 hours | [2][4] |
| Bioavailability (Oral) | ~55% | [12][14] |
| Peak Plasma Concentration (25 mg/m² IV) | ~3 µmol/L | [1] |
| Renal Clearance | ~40% of total body clearance | [15] |
Table 2: Cellular Metabolism and Activity of Fludarabine
| Parameter | Value | Reference |
| Rate-limiting enzyme for activation | Deoxycytidine kinase (dCK) | [1][9] |
| Primary active metabolite | F-ara-ATP | [9][10] |
| Ki for DNA polymerase α | 1.1 µM | [13] |
| Ki for DNA polymerase δ | 1.3 µM | [13] |
Detailed Experimental Protocols
Cellular Uptake Assay for F-ara-A
This protocol outlines a general method for assessing the cellular uptake of F-ara-A, which can be adapted for specific cell lines.
Materials:
-
Adherent or suspension cancer cell line of interest
-
Cell culture medium and supplements
-
Radiolabeled [³H]-F-ara-A or a fluorescently labeled F-ara-A analog
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine riboside - NBMPR for ENTs)
-
Multi-well cell culture plates (24- or 96-well)
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve a near-confluent monolayer (for adherent cells) or a specific cell density (for suspension cells) at the time of the assay.[16]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.[17] Add fresh assay buffer and pre-incubate the cells at 37°C for a defined period (e.g., 15-30 minutes). For inhibitor studies, add the specific transporter inhibitor during this step.
-
Initiation of Uptake: Initiate the uptake by adding the radiolabeled or fluorescently labeled F-ara-A to each well at the desired concentration.[17]
-
Incubation: Incubate the plates at 37°C for a specific time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: Stop the uptake by rapidly aspirating the F-ara-A solution and washing the cells multiple times with ice-cold assay buffer containing the appropriate inhibitor to prevent efflux.[17]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radiolabeled F-ara-A, measure the radioactivity in the cell lysate using a scintillation counter.[17]
-
For fluorescently labeled F-ara-A, measure the fluorescence using a plate reader.
-
-
Data Normalization: Normalize the uptake data to the protein concentration of the cell lysate or the cell number.
Quantification of Intracellular F-ara-ATP by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of the active metabolite F-ara-ATP from cells.
Materials:
-
Cell sample (e.g., peripheral blood mononuclear cells or cultured cancer cells) treated with fludarabine
-
Methanol (ice-cold, 70%) containing a suitable buffer (e.g., Tris buffer)
-
Internal standard (e.g., a stable isotope-labeled F-ara-ATP)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Centrifuge
Procedure:
-
Cell Lysis and Extraction:
-
Collect a known number of cells (e.g., 5 million).
-
Lyse the cells by adding ice-cold 70% methanol containing the internal standard.[6]
-
Vortex the mixture and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect and quantify F-ara-ATP and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of F-ara-ATP.
-
Calculate the concentration of F-ara-ATP in the cell extract based on the standard curve and normalize to the cell number.
-
Visualizing Cellular Pathways and Workflows
Caption: Cellular uptake and metabolic activation pathway of this compound.
Caption: General experimental workflow for studying Fludarabine pharmacology.
References
- 1. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Oncology [pharmacology2000.com]
- 6. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of fludarabine-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine uptake mechanisms in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ascopubs.org [ascopubs.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Fludarabine Phosphate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fludarabine phosphate, a purine analog antimetabolite widely used in the treatment of hematologic malignancies. This document details its mechanism of action, pharmacokinetic profile, and impact on cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action
This compound is a prodrug that, upon intravenous administration, is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[1][2] This metabolite is then transported into cells and intracellularly phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[2][3][4] The cytotoxicity of fludarabine is primarily mediated by F-ara-ATP through a multi-faceted approach that disrupts DNA synthesis and induces apoptosis.[1][4]
The primary mechanisms of action of F-ara-ATP include:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases α, δ, and ε, crucial enzymes for DNA replication and repair.[1] Its incorporation into the DNA strand leads to chain termination, thereby halting further DNA elongation.[1][4]
-
Inhibition of Ribonucleotide Reductase: This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][4] By inhibiting ribonucleotide reductase, F-ara-ATP depletes the intracellular pool of deoxynucleotides necessary for DNA synthesis.[4]
-
Inhibition of DNA Primase and DNA Ligase I: F-ara-ATP also hinders the activity of DNA primase and DNA ligase I, further compromising DNA replication and repair processes.[1][3]
-
Induction of Apoptosis: The incorporation of F-ara-ATP into DNA triggers DNA damage response pathways, leading to cell cycle arrest and programmed cell death (apoptosis).[4] Fludarabine-induced apoptosis has been shown to involve the activation of caspases.[4][5] It can also be incorporated into RNA, disrupting RNA processing and function, which further contributes to apoptosis.[4]
Metabolic Activation and Cellular Uptake
The conversion of this compound to its active form is a critical determinant of its therapeutic efficacy. The following diagram illustrates the key steps in its metabolic activation.
Signaling Pathway Modulation: The STAT1 Connection
Beyond its direct effects on DNA synthesis, fludarabine has been shown to modulate intracellular signaling pathways, contributing to its immunosuppressive effects. A key target is the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. Fludarabine can inhibit the cytokine-induced activation of STAT1 and STAT1-dependent gene transcription.[6] This is achieved through a specific depletion of STAT1 protein and mRNA.[6] The inhibition of STAT1 signaling is a significant contributor to the profound and prolonged immunosuppression observed in patients treated with fludarabine.[6]
Quantitative Data Summary
Pharmacokinetic Parameters
The pharmacokinetic profile of fludarabine is characterized by its rapid conversion to F-ara-A. The following tables summarize key pharmacokinetic parameters from studies in cancer patients.
Table 1: Pharmacokinetics of F-ara-A after Intravenous Administration of this compound
| Parameter | Value | Reference |
| Distribution Half-life (t½α) | 0.60 hours | [7] |
| Terminal Half-life (t½β) | 9.3 - 20 hours | [2][7] |
| Plasma Clearance | 9.07 ± 3.77 L/h/m² | [7] |
| Steady State Volume of Distribution | 96.2 ± 26.0 L/m² | [7] |
| Renal Excretion | ~24% ± 3% of F-ara-A | [7] |
Table 2: Bioavailability of Oral this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~55-58% | [8][9] |
Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)
Fludarabine has demonstrated significant efficacy in the treatment of CLL, particularly in patients refractory to other treatments.
Table 3: Clinical Response to this compound in Refractory CLL
| Study | Number of Patients | Dosing Regimen | Overall Response Rate | Median Time to Response | Median Duration of Disease Control | Median Survival | Reference |
| MDAH | 48 | 22–40 mg/m² daily for 5 days every 28 days | 48% | 7 weeks | 91 weeks | 43 weeks | [2][10] |
| SWOG | 31 | 15–25 mg/m² daily for 5 days every 28 days | 32% | 21 weeks | 65 weeks | 52 weeks | [2][10] |
| NCI Group C Protocol | 703 (assessable) | N/A | 32% | N/A | 13.1 months | 12.6 months | [11] |
Experimental Protocols
In Vitro Apoptosis Induction Assay
This protocol describes a method to assess fludarabine-induced apoptosis in leukemia cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with fludarabine.
Materials:
-
Leukemic cell line (e.g., B-CLL cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate leukemic cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of fludarabine (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., sterile water or PBS).
-
Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the quadrants to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of fludarabine-treated cells using PI staining and flow cytometry.
Objective: To determine the effect of fludarabine on cell cycle progression.
Materials:
-
Leukemic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and treat with fludarabine as described in the apoptosis assay.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2).
-
Generate a histogram of cell count versus DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound remains a cornerstone in the treatment of certain hematologic cancers, owed to its potent and multifaceted mechanism of action. As a purine analog antimetabolite, its ability to inhibit key enzymes in DNA synthesis and induce apoptosis provides a powerful therapeutic effect. Understanding its metabolic activation, impact on signaling pathways such as STAT1, and its pharmacokinetic profile is crucial for optimizing its clinical use and for the development of novel combination therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the cellular and molecular effects of this important chemotherapeutic agent.
References
- 1. Oncology [pharmacology2000.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of this compound (NSC 312887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, bioavailability and effects on electrocardiographic parameters of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of single doses of oral this compound in patients with "low-grade" non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine: Package Insert / Prescribing Information [drugs.com]
- 11. Treatment of refractory chronic lymphocytic leukemia with this compound via the group C protocol mechanism of the National Cancer Institute: five-year follow-up report - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fludarabine Phosphate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine Phosphate (also known as Fludara®) is a synthetic purine nucleoside analog and a potent antineoplastic agent.[1][2] It is a chemotherapy drug widely used in the treatment of hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas.[1][3] this compound is a prodrug that, once administered, is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[2][4] This form is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts the drug's cytotoxic effects.[4][5][6] Its multifaceted mechanism of action, which targets DNA synthesis and induces programmed cell death (apoptosis), makes it a valuable tool for in vitro cancer research.[3][5]
Mechanism of Action
This compound's cytotoxic activity is primarily mediated by its active triphosphate form, F-ara-ATP.[4] Once formed within the cell, F-ara-ATP disrupts cellular processes through several key mechanisms:
-
Inhibition of DNA Synthesis : F-ara-ATP competitively inhibits multiple enzymes crucial for DNA replication.[2][4] It acts as a direct inhibitor of DNA polymerases (alpha, delta, and epsilon), ribonucleotide reductase, and DNA primase.[2][5] The incorporation of F-ara-ATP into a growing DNA strand leads to the termination of DNA elongation, effectively halting DNA synthesis.[3][4]
-
Induction of Apoptosis : The disruption of DNA synthesis and repair processes triggers the cell's damage response pathways, leading to cell cycle arrest and the initiation of apoptosis.[3] Fludarabine has been shown to induce apoptosis in various cancer cell lines, a process involving the activation of caspases (such as caspase-3, -8, and -9) and subsequent cleavage of key cellular proteins like PARP.[7][8][9]
-
RNA Interference : F-ara-ATP can also be incorporated into RNA, which disrupts RNA processing and function, further contributing to its cytotoxic effects.[2][3]
Interestingly, unlike many other antimetabolites, fludarabine is active against both dividing and resting (non-dividing) cells.[1][2]
References
- 1. Fludarabine - Wikipedia [en.wikipedia.org]
- 2. Oncology [pharmacology2000.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C10H13FN5O7P | CID 30751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. [Effects of fludarabine on apoptosis and gene expression profile in multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fludarabine Phosphate Dose-Response Curve Analysis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fludarabine phosphate (F-ara-AMP) is a fluorinated purine nucleoside analog and a cornerstone chemotherapeutic agent, primarily utilized in the treatment of hematological malignancies such as B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2][3] As a prodrug, it undergoes metabolic activation to exert its cytotoxic effects.[4][5][6] Understanding the dose-response relationship of fludarabine in cancer cells is critical for elucidating its mechanisms of resistance and sensitivity, optimizing therapeutic strategies, and discovering effective combination therapies.
This document provides a detailed overview of the mechanism of action of fludarabine, quantitative dose-response data in various cancer cell lines, and comprehensive protocols for conducting dose-response experiments.
Mechanism of Action
This compound is a prodrug that requires cellular uptake and metabolic conversion to become active.[6] After administration, it is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A).[5] F-ara-A is then transported into cancer cells and rephosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[4][5]
The cytotoxic effects of F-ara-ATP are multifaceted:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits key enzymes essential for DNA replication, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[1][4][5] Its incorporation into the DNA strand leads to the termination of DNA elongation.[1]
-
Induction of Apoptosis: The disruption of DNA synthesis and repair processes triggers programmed cell death, or apoptosis.[1][7] Fludarabine can also be incorporated into RNA, disrupting its function and further promoting apoptosis.[1] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[1][8]
-
Modulation of Signaling Pathways: Fludarabine has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, which is crucial for cell survival in many cancers.[3] It also impacts other survival pathways like PI3K/Akt and MAPK, and its efficacy can be enhanced by inhibitors of these pathways.[9]
Caption: Fludarabine's mechanism of action.
Quantitative Dose-Response Data
The sensitivity of cancer cells to fludarabine is heterogeneous, varying significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this sensitivity. Below is a summary of reported IC50 values for fludarabine in various human cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| RPMI 8226 | Multiple Myeloma | 24 h | 1.54 µg/mL | [8][10] |
| MM.1S | Multiple Myeloma | 48 h | 13.48 µg/mL | [8][10] |
| MM.1R | Multiple Myeloma | 48 h | 33.79 µg/mL | [8][10] |
| U266 | Multiple Myeloma | - | 222.2 µg/mL (Resistant) | [8][11] |
| K562 | Chronic Myelogenous Leukemia | 4 h | 3.33 µM | [12] |
| A549 | Lung Carcinoma | 72 h | 47.44 µM | [13] |
| CCRF-CEM | T-cell Leukemia | 72 h | 19.49 µM | [13] |
| HCT-116 | Colorectal Carcinoma | 72 h | 6.6 - 8 µM | [13] |
| HeLa | Cervical Cancer | - | 16 µM | [13] |
| HepG2 | Hepatocellular Carcinoma | 72 h | 20 µM | [13] |
| Huh-7 | Hepatocellular Carcinoma | 72 h | 30 - 60.1 µM | [13] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 72 h | 0.6 µM to 106 µM | [14] |
Note: IC50 values can vary based on experimental conditions such as assay type, exposure time, and cell density.
Experimental Protocols
Accurate determination of a dose-response curve requires meticulous experimental design and execution. Below are standard protocols for assessing cell viability and apoptosis following fludarabine treatment.
Caption: General experimental workflow.
Protocol: Cell Viability (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 + 10% FCS)[15]
-
This compound (or F-ara-A for in vitro studies)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for 'no cell' (media only) and 'vehicle control' (cells + drug vehicle) controls.
-
Adherence: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Drug Preparation: Prepare a 2X stock solution of fludarabine in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate fludarabine dilution or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of fludarabine as described in the viability protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.[16] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Data Analysis and Interpretation
The data generated from the viability or apoptosis assays are used to construct a dose-response curve and calculate the IC50 value.
Caption: Data analysis logical workflow.
-
Normalization: Convert raw data (e.g., absorbance) to percentage viability. Subtract the average of the 'no cell' blank from all other readings. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells, which is set to 100%.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plotting: Create a scatter plot with the drug concentration on the x-axis (typically on a logarithmic scale) and the corresponding % viability on the y-axis.
-
Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, such as a four-parameter sigmoidal dose-response curve.
-
IC50 Calculation: The software will calculate the IC50 value, which is the concentration of fludarabine required to inhibit cell viability by 50%.
Conclusion
This compound is a potent antineoplastic agent with a complex mechanism of action that culminates in the inhibition of DNA synthesis and induction of apoptosis.[1][4] Dose-response analysis is a fundamental tool for characterizing its cytotoxic effects in different cancer contexts. The protocols and data presented in this application note provide a framework for researchers to conduct robust in vitro evaluations of fludarabine, facilitating a deeper understanding of its therapeutic potential and the development of more effective cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing Fludarabine Phosphate in Xenograft Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fludarabine phosphate in preclinical xenograft mouse models of leukemia. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this important antimetabolite.
Introduction
This compound is a purine nucleoside analog and a cornerstone in the treatment of various hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL)[1][2][3]. Its efficacy stems from its conversion to the active triphosphate form, F-ara-ATP, which disrupts DNA synthesis and induces apoptosis in rapidly dividing cancer cells[1][4][5][6][7]. Xenograft mouse models, established by implanting human leukemia cells into immunodeficient mice, are invaluable tools for in vivo assessment of novel therapeutic agents and treatment regimens[4][5][8]. This document outlines the protocols for establishing such models and for treating them with this compound, along with expected outcomes based on published preclinical data.
Mechanism of Action
This compound is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This intermediate is then transported into the cell and re-phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, F-ara-ATP[1][2][6]. F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), leading to the termination of DNA chain elongation[1][2].
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxynucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase by F-ara-ATP depletes the pool of available deoxynucleotides for DNA replication[1][2].
-
Inhibition of DNA Primase and DNA Ligase I: These enzymes are essential for DNA replication and repair, and their inhibition further contributes to the disruption of DNA synthesis[2].
-
Induction of Apoptosis: The accumulation of DNA damage and the inhibition of essential cellular processes trigger programmed cell death (apoptosis) in malignant cells[7][9].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data from Preclinical Xenograft Models
The following tables summarize the quantitative data on the efficacy of this compound in various leukemia xenograft mouse models.
| Leukemia Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| TCL-1 Leukemia | Adoptive Transfer | Fludarabine (34 mg/kg, i.p.) | Increased survival and reduced white blood cell count compared to saline control. | [3] |
| B-cell Leukemia (BCL-1) | (BALB/c x C57BL/6) F1 | Fludarabine (0.8 mg/kg/day for 5 days, 2 cycles) + Cyclophosphamide | 32% of treated mice developed leukemia vs. 76% of control mice. | [10][11] |
| Fludarabine-resistant CLL (WSU-CLL) | SCID | Bryostatin 1 followed by Fludarabine (200 mg/kg, i.v.) | Significantly higher rates of tumor growth inhibition and improved animal survival compared to either agent alone. | [12] |
| Human Myeloid Leukemia (KG-1) | SCID/beige | Irradiation (250 cGy) + Fludarabine (200 mg/kg) | Enhanced engraftment of KG-1 cells. | [13][14] |
| Human Hematopoietic Stem Cells | SCID/beige | Irradiation (250 cGy) + Fludarabine (200 mg/kg) | ~102-fold increase in human CD45+ cell engraftment in bone marrow. | [13][14] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Leukemia Xenograft (PDX) Model
This protocol describes the general steps for establishing a leukemia xenograft model using primary patient samples.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Cryopreserved primary human leukemia cells
-
Sterile PBS
-
Fetal Bovine Serum (FBS)
-
Cell strainer (40 µm)
-
Syringes and needles (27-30 gauge)
-
Flow cytometry antibodies (e.g., human CD45, mouse CD45, and leukemia-specific markers)
Procedure:
-
Animal Preparation: Acclimatize immunodeficient mice to the facility for at least one week prior to the experiment. All procedures should be performed in a sterile biosafety cabinet.
-
Cell Preparation:
-
Thaw cryopreserved primary leukemia cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed media with 10% FBS.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Adjust the cell concentration to the desired density for injection (typically 1-10 x 10^6 cells in 100-200 µL of PBS per mouse).
-
-
Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the leukemia cell suspension intravenously (i.v.) via the tail vein or intraperitoneally (i.p.). The i.v. route is generally preferred for disseminated leukemia models.
-
-
Engraftment Monitoring:
-
Beginning 2-4 weeks post-injection, monitor for engraftment by collecting peripheral blood via tail vein bleed.
-
Perform flow cytometry to detect the percentage of human CD45+ cells in the peripheral blood.
-
Continue monitoring weekly or bi-weekly. Mice are typically considered engrafted when human CD45+ cells reach a predetermined level (e.g., >1% of total mononuclear cells).
-
Monitor mice for clinical signs of disease, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Protocol 2: Administration of this compound
This protocol outlines the procedure for treating established leukemia xenograft models with this compound.
Materials:
-
This compound for injection
-
Sterile saline or 5% dextrose in water (D5W) for reconstitution
-
Syringes and needles for injection
-
Established leukemia xenograft mice
Procedure:
-
Drug Preparation:
-
Reconstitute the lyophilized this compound powder with sterile water for injection to the desired stock concentration according to the manufacturer's instructions.
-
Further dilute the stock solution with sterile saline or D5W to the final concentration for injection. The final volume for i.p. or i.v. injection is typically 100-200 µL per mouse.
-
-
Dosing and Administration:
-
The dosage of this compound can vary depending on the experimental goals. For anti-leukemic efficacy studies, doses ranging from 25-200 mg/kg have been reported in mice. For conditioning regimens to enhance engraftment, a dose of around 200 mg/kg has been used[12][13][14].
-
Administer the prepared this compound solution to the mice via the desired route (e.g., i.p. or i.v.).
-
The treatment schedule can also be varied, for example, daily for 5 days, or as a single dose.
-
-
Efficacy Assessment:
-
Monitor tumor burden by regularly assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
Monitor animal survival and record the date of euthanasia or death.
-
At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry or immunohistochemistry.
-
Experimental Workflow Diagram
Caption: A typical workflow for a leukemia xenograft study.
Conclusion
This compound remains a critical therapeutic agent for leukemia. The use of xenograft mouse models provides a powerful platform for further investigating its efficacy, defining optimal combination therapies, and understanding mechanisms of resistance. The protocols and data presented in these application notes offer a foundational guide for researchers to effectively utilize this compound in their preclinical leukemia research.
References
- 1. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 8. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice -Asian Pacific Journal of Cancer Prevention | 학회 [koreascience.kr]
- 9. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of a de novo fludarabine resistant-CLL xenograft model with bryostatin 1 followed by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fludarabine as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fludarabine Phosphate for Flow Cytometry Analysis of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine Phosphate is a purine nucleoside analog and a chemotherapeutic agent widely used in the treatment of hematologic malignancies. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This makes it a valuable tool for studying cell cycle regulation and for the development of novel anti-cancer therapies. Flow cytometry, in conjunction with a DNA staining dye such as propidium iodide (PI), is a powerful technique to analyze the effects of this compound on the cell cycle distribution of a cell population. These notes provide a detailed protocol and illustrative data for utilizing this compound to induce and analyze cell cycle arrest.
Mechanism of Action
This compound is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which is then transported into the cell. Intracellularly, it is rephosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily exerts its cytotoxic effects by interfering with DNA synthesis. It inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of precursors necessary for DNA replication. Furthermore, F-ara-ATP is incorporated into the growing DNA strand, causing chain termination. This disruption of DNA replication and the resulting DNA damage trigger cell cycle arrest and apoptosis. Studies have shown that cells in the S phase of the cell cycle are particularly sensitive to the effects of this compound.[1]
Data Presentation
The following table provides a representative example of the expected changes in cell cycle distribution following treatment with this compound, based on published observations. In this illustrative example, a hypothetical cancer cell line is treated with an effective concentration of this compound, and cell cycle analysis is performed at different time points. The data demonstrates a depletion of the S phase population and an accumulation of cells in the G2/M phase over time.
| Treatment Time (Hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55 | 30 | 15 |
| 6 | 50 | 15 | 35 |
| 12 | 45 | 5 | 50 |
| 24 | 40 | <1 | 60 |
Note: These values are for illustrative purposes and the actual percentages will vary depending on the cell line, drug concentration, and experimental conditions.
Signaling Pathways
This compound-induced cell cycle arrest is mediated by complex signaling pathways, primarily initiated by the DNA damage response (DDR). The incorporation of F-ara-ATP into DNA leads to the formation of DNA strand breaks, which activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a number of downstream targets, including the tumor suppressor protein p53. Phosphorylation stabilizes p53, allowing it to accumulate in the nucleus and act as a transcription factor. p53 then upregulates the expression of genes involved in cell cycle arrest, such as p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits cyclin-CDK complexes, thereby preventing progression through the cell cycle, particularly at the G1/S and G2/M checkpoints.
Another important aspect of this compound's action, particularly in B-cell chronic lymphocytic leukemia (B-CLL) cells, involves the cyclin-dependent kinase inhibitor p27kip1. In these cells, Fludarabine treatment has been shown to induce the caspase-mediated degradation of p27kip1, a key step in the induction of apoptosis.
Experimental Protocols
Materials
-
This compound (appropriate vendor)
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
The following diagram outlines the general workflow for analyzing this compound-induced cell cycle arrest.
Detailed Protocol
-
Cell Seeding:
-
For adherent cells, seed them in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
For suspension cells, seed them in appropriate culture flasks or plates at a suitable density.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Collect the culture medium, which may contain apoptotic and detached cells.
-
Wash the attached cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected medium.
-
-
Suspension cells:
-
Collect the cells by centrifugation.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in the PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser that can excite propidium iodide (e.g., 488 nm).
-
Collect the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of the DNA content (PI fluorescence intensity).
-
Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent inducer of cell cycle arrest, primarily targeting cells in the S phase and causing an accumulation in the G2/M phase. The protocols and information provided here offer a comprehensive guide for researchers to effectively use this compound in their studies of cell cycle regulation and for the evaluation of its therapeutic potential. The combination of this compound treatment and flow cytometric analysis provides a robust system for investigating the intricate mechanisms of cell cycle control and apoptosis.
References
Application of Fludarabine Phosphate in Primary Lymphocyte Cultures: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Fludarabine Phosphate in primary lymphocyte cultures. This compound, a purine nucleoside analog, is a cornerstone in the treatment of hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). Its in vitro application is crucial for understanding its mechanism of action, developing novel therapeutic strategies, and assessing patient-specific responses.
Introduction
This compound is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A and then taken up by cells. Intracellularly, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP primarily exerts its cytotoxic effects by inhibiting DNA synthesis through the termination of DNA chains and by inhibiting enzymes crucial for DNA replication such as DNA polymerases, ribonucleotide reductase, and DNA ligase I.[1] This interference with DNA synthesis ultimately leads to the induction of apoptosis, or programmed cell death.[2] Fludarabine has been shown to have a direct apoptotic effect on both B-CLL and T lymphocytes.[3]
Mechanism of Action
The primary mechanism of action of this compound involves its conversion to the active metabolite F-ara-ATP, which disrupts DNA synthesis and repair, leading to apoptosis.[2] Key molecular events include:
-
Inhibition of DNA Polymerase: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. Its incorporation leads to chain termination.[1][2]
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis. This depletes the cell of the necessary building blocks for DNA replication.[1][2]
-
Induction of Apoptosis: The accumulation of DNA damage and the disruption of DNA replication trigger the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that execute programmed cell death.[2] Fludarabine-induced apoptosis has been shown to be associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bid, XIAP, and survivin.[4]
Signaling Pathways Affected
This compound has been shown to modulate several key signaling pathways in lymphocytes:
-
NF-κB Pathway: Fludarabine can inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. It has been observed to block the nuclear translocation of NF-κB, leading to the accumulation of NF-κB and its inhibitory subunit in the cytoplasm.[5] This inhibition can contribute to its pro-apoptotic effects, as NF-κB is a key regulator of cell survival.
-
STAT1 Signaling: Fludarabine has been reported to inhibit the cytokine-induced activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT1-dependent gene transcription in lymphocytes.[4]
-
MAPK/ERK Pathway: In some cell types, fludarabine has been shown to induce the activation of the ERK (extracellular signal-regulated kinase) pathway, which is a part of the MAPK (mitogen-activated protein kinase) signaling cascade.[6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on primary lymphocytes and lymphocyte-derived cells from various studies.
| Cell Type | Parameter | Value | Incubation Time | Reference |
| RPMI 8226 cells (B-lymphocyte derived) | IC50 | 1.54 µM | Not Specified | [4] |
| BL2 cells (B-lymphocyte derived) | IC50 | 0.36 ± 0.04 µM | Not Specified | [7] |
| Dana cells (B-lymphocyte derived) | IC50 | 0.34 ± 0.13 µM | Not Specified | [7] |
| Primary B-CLL lymphocytes | Median IC50 | 2.2 µM | 72 hours | [5] |
| Primary CLL cells | Median LC50 | 1 µM | 48 hours | [8] |
| Primary CLL cells (Fludarabine-sensitive) | IC50 Range | 0.6 µM to < 10 µM | 72 hours | [9] |
| Primary CLL cells (Fludarabine-resistant) | IC50 Range | > 10 µM to 106 µM | 72 hours | [9] |
Table 1: In Vitro Efficacy of this compound
| Cell Type | Treatment | Viability (%) | Incubation Time | Reference |
| T-cells (CD4+) | Control (medium only) | ~75% | 24 hours | [5] |
| T-cells (CD4+) | 20 µg/mL Fludarabine | ~42% | 24 hours | [5] |
| T-cells (CD8+) | Control (medium only) | ~75% | 24 hours | [5] |
| T-cells (CD8+) | 20 µg/mL Fludarabine | ~42% | 24 hours | [5] |
| B-cells | Control (medium only) | ~75% | 24 hours | [5] |
| B-cells | 20 µg/mL Fludarabine | ~42% | 24 hours | [5] |
| CD4+ and CD8+ T cells | 1 µg/mL Fludarabine | Significantly Reduced vs Control | 6 days | [7] |
| CD19+ CLL cells | 1 µg/mL Fludarabine | Significantly Reduced vs Control | 6 days | [7] |
Table 2: Effect of this compound on Primary Lymphocyte Viability
Experimental Protocols
Isolation of Primary Lymphocytes from Whole Blood
This protocol is based on the widely used density gradient centrifugation method.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ or Lymphoprep™ density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 3 mL of the density gradient medium into a 15 mL conical tube.
-
Slowly and carefully layer the diluted blood on top of the density gradient medium, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma at the top, followed by a "buffy coat" of mononuclear cells (lymphocytes and monocytes), the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the lymphocytes using a sterile pipette and transfer to a new 15 mL conical tube.
-
Wash the isolated cells by adding 10 mL of sterile PBS and centrifuge at 160-260 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., using trypan blue exclusion).
In Vitro Treatment and Apoptosis Assay
This protocol describes the treatment of isolated primary lymphocytes with this compound and subsequent analysis of apoptosis using Annexin V staining.
Materials:
-
Isolated primary lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
96-well or 24-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed the isolated lymphocytes in a culture plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Add the different concentrations of this compound to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure for analyzing the expression and phosphorylation status of key proteins in the NF-κB and MAPK/ERK pathways.
Materials:
-
Isolated primary lymphocytes treated with this compound as described above
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-ERK1/2, anti-phospho-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
After treatment, harvest the lymphocytes and wash with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for other proteins, including the loading control.
Visualizations
Caption: Experimental workflow for the application of this compound in primary lymphocyte cultures.
Caption: Mechanism of action of this compound in lymphocytes.
Caption: Key signaling pathways affected by this compound in lymphocytes.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. kumc.edu [kumc.edu]
- 3. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fludarabine induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fludarabine modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Fludarabine Phosphate in Graft-versus-Host Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Fludarabine phosphate, a purine nucleoside analog, is a cornerstone immunosuppressive agent in the management of patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT). Its potent and prolonged lymphocytotoxic effects make it a critical component of conditioning regimens aimed at preventing graft rejection and mitigating the risk of graft-versus-host disease (GVHD), a major cause of morbidity and mortality following allo-HSCT. These application notes provide a comprehensive overview of the use of this compound in GVHD studies, including its mechanism of action, clinical applications, and detailed experimental protocols.
Therapeutic Rationale and Clinical Applications
This compound's primary role in the context of GVHD is to induce profound T-cell depletion in the recipient, thereby reducing the alloreactive T-cell populations that mediate GVHD.[1] Its incorporation into conditioning regimens has allowed for the development of reduced-intensity conditioning (RIC) and non-myeloablative (NMA) transplantation platforms, extending the curative potential of allo-HSCT to older patients and those with comorbidities.
Key applications of this compound in GVHD studies include:
-
GVHD Prophylaxis in Conditioning Regimens: Fludarabine is frequently combined with other chemotherapeutic agents, such as cyclophosphamide or busulfan, and/or total body irradiation (TBI) to create a preparative regimen that facilitates donor cell engraftment while minimizing the risk of GVHD.[2][3][4]
-
Treatment of Steroid-Refractory GVHD: Emerging evidence suggests a potential role for fludarabine in treating patients with chronic GVHD that is resistant to standard steroid therapy, although this remains an area of active investigation.[5]
-
Balancing GVHD and Graft-versus-Leukemia (GVL) Effect: A critical challenge in allo-HSCT is to suppress GVHD without abrogating the beneficial GVL effect, where donor immune cells eradicate residual malignant cells. Studies have explored fludarabine-containing regimens to strike this balance, aiming to reduce GVHD while preserving GVL activity.[6][7]
Mechanism of Action
This compound is a prodrug that is rapidly dephosphorylated to its active form, 2-fluoro-ara-A, upon administration. Intracellularly, it is re-phosphorylated by deoxycytidine kinase to the active triphosphate metabolite, 2-fluoro-ara-ATP. This active metabolite primarily inhibits DNA synthesis by interfering with DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[8] The accumulation of 2-fluoro-ara-ATP in lymphocytes induces apoptosis, leading to profound and sustained T-cell lymphopenia, which is the desired effect for GVHD prophylaxis.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of fludarabine-based conditioning regimens in allo-HSCT and their impact on GVHD and other clinical outcomes.
Table 1: Comparison of Fludarabine-Based vs. Cyclophosphamide-Based Conditioning in Aplastic Anemia [2]
| Outcome | Fludarabine-Based Regimen (Gp2, n=113) | Cyclophosphamide-Based Regimen (Gp1, n=79) | p-value |
| Overall Survival (OS) | Not specified, but superior to Gp1 | Not specified | - |
| Disease-Free Survival (DFS) | 84.1% | 68.4% | 0.02 |
| GVHD-Free, Relapse-Free Survival (GRFS) | 77.9% | 54.4% | 0.01 |
| Grade II-IV Acute GVHD | 7.0% | 8.8% | 0.597 |
| Chronic GVHD | Less common than in Gp1 | More common than in Gp2 | 0.03 |
| Graft Failure | 5.2% | 15.1% | 0.03 |
Table 2: Outcomes of Fludarabine-Based Conditioning Regimens in Various Studies
| Study Population & Regimen | Grade II-IV Acute GVHD | Chronic GVHD | Overall Survival (OS) | Disease-Free Survival (DFS) |
| High-Risk AML/MDS with ATG-PTCy[9] | 15.0% | 2.9% (moderate to severe) | - | - |
| High-Risk AML/MDS with ATG only[9] | 39.8% | 19.6% (moderate to severe) | - | - |
| Mismatched Donor HSCT with TBI + Fludarabine[10] | 44.2% (at day 100) | 47.7% (any grade at 2 years) | 80.1% (2-year) | 76.9% (2-year) |
| Haploidentical HSCT with PTCy[11] | 30.8% | 5.8% | 65.5% | 62.1% |
| Haploidentical HSCT with ATG[11] | 31.0% | 24.1% | - | - |
| 3-Day vs. 5-Day Fludarabine in Haplo-PBSCT[4] | 17% (3-day) vs. 41% (5-day) | 27% (3-day) vs. 17% (5-day) | Longer in 3-day group | Not evaluable (3-day) vs. 4 months (5-day) |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in the context of GVHD studies.
Protocol 1: Fludarabine-Based Reduced-Intensity Conditioning for Matched-Related Donor Transplantation in Aplastic Anemia[2]
1. Patient Population: Patients with high-risk aplastic anemia undergoing matched-related donor hematopoietic stem cell transplantation.
2. Conditioning Regimen:
- Fludarabine: 120-150 mg/m² total dose.
- Cyclophosphamide: 120-160 mg/kg total dose.
- Anti-thymocyte Globulin (ATG): 20 mg/kg total dose.
3. GVHD Prophylaxis:
- Standard combination of a calcineurin inhibitor (e.g., cyclosporine or tacrolimus) and a short course of methotrexate.
4. Stem Cell Source: Bone marrow, peripheral blood stem cells, or a combination.
5. Monitoring and Endpoints:
- Engraftment: Monitor neutrophil and platelet counts daily until engraftment.
- GVHD Assessment: Clinically assess for acute and chronic GVHD according to established criteria (e.g., Glucksberg and Seattle criteria).
- Survival Analysis: Calculate overall survival, disease-free survival, and GVHD-free, relapse-free survival.
"Patient Selection" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Conditioning Regimen" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Stem Cell Infusion" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"GVHD Prophylaxis" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Post-Transplant Monitoring" [style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Endpoint Analysis" [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Patient Selection" -> "Conditioning Regimen";
"Conditioning Regimen" -> "Stem Cell Infusion";
"Stem Cell Infusion" -> "GVHD Prophylaxis";
"GVHD Prophylaxis" -> "Post-Transplant Monitoring";
"Post-Transplant Monitoring" -> "Endpoint Analysis";
}
Protocol 2: Ex Vivo Fludarabine Treatment of Donor Lymphocytes to Reduce GVHD[7]
1. Cell Preparation:
- Isolate donor lymphocytes from peripheral blood or spleen.
2. Fludarabine Exposure:
- Incubate donor lymphocytes with a clinically relevant concentration of fludarabine in vitro for a specified period.
3. Animal Model:
- Utilize a major histocompatibility complex (MHC)-mismatched murine bone marrow transplantation model (e.g., C57BL/6 -> B10.BR).
4. Transplantation:
- Lethally irradiate recipient mice.
- Infuse T-cell depleted bone marrow cells along with either fludarabine-treated or untreated donor lymphocytes (as a control).
5. GVHD Assessment:
- Monitor mice for clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur).
- Perform histopathological analysis of GVHD target organs (e.g., skin, liver, gut).
- Measure serum levels of inflammatory cytokines.
6. GVL Assessment:
- In a parallel cohort, inoculate recipient mice with a leukemia or lymphoma cell line.
- Monitor for tumor growth and survival to assess the GVL effect of the fludarabine-treated lymphocytes.
Logical Relationships and Considerations
The use of fludarabine in allo-HSCT involves a delicate balance between its desired immunosuppressive effects and potential toxicities. The goal is to achieve a state of chimerism and immune tolerance where the donor immune system coexists with the recipient without causing GVHD, while still being capable of eliminating any residual malignancy.
Important Considerations:
-
Pharmacokinetics and Pharmacodynamics: There is significant inter-patient variability in the pharmacokinetics of fludarabine.[12][13] Monitoring plasma levels of the active metabolite, F-ara-A, may help in optimizing dosing to maximize efficacy and minimize toxicity.[14][15]
-
Toxicity: The primary dose-limiting toxicity of fludarabine is myelosuppression.[1] Neurotoxicity and an increased risk of opportunistic infections are other potential adverse effects.
-
Transfusion-Associated GVHD: Patients treated with fludarabine should receive irradiated blood products to minimize the risk of transfusion-associated GVHD.[16][17]
These application notes and protocols are intended to serve as a guide for researchers and clinicians working with this compound in the context of GVHD. The specific details of experimental design and clinical management should always be tailored to the specific research question or patient population.
References
- 1. This compound may be useful in the treatment of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Conventional Cyclophosphamide versus Fludarabine-Based Conditioning in High-Risk Aplastic Anemia Patients Undergoing Matched-Related Donor Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Fludarabine in Treating Patients With Steroid-Resistant Chronic Graft- Versus-Host Disease | MedPath [trial.medpath.com]
- 6. Fludarabine in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo fludarabine exposure inhibits graft-versus-host activity of allogeneic T cells while preserving graft-versus-leukemia effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fludarabine and antithymocyte globulin-based conditioning regimen combined with post-transplantation cyclophosphamide for haploidentical allogeneic hematopoietic stem cell transplantation in patients with high-risk acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GVHD Incidence After Fractionated TBI Plus Fludarabine | Cancer Nursing Today [cancernursingtoday.com]
- 11. Clinical analysis of the effect of fludarabine combined with post-transplantation cyclophosphamide in haploid hematopoietic stem cell transplantation [manu41.magtech.com.cn]
- 12. Pharmacokinetics, pharmacodynamics, and pharmacogenomics of immunosuppressants in allogeneic hematopoietic cell transplantation: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, pharmacodynamics, and pharmacogenomics of immunosuppressants in allogeneic hematopoietic cell transplantation: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Personalized Fludarabine Dosing To Reduce Non-Relapse Mortality In Hematopoietic Stem Cell Transplant Recipients Receiving Reduced Intensity Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.pfizer.com [cdn.pfizer.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Fludarabine Phosphate Off-Target Effects in Non-Hematological Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of Fludarabine Phosphate in non-hematological cell lines. The following content, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in non-hematological cell lines?
A1: While this compound is primarily known for its efficacy in hematological malignancies through the inhibition of DNA synthesis, recent studies have revealed several off-target effects in solid tumor cell lines. These include the induction of reactive oxygen species (ROS), inhibition of the PI3K/AKT signaling pathway, and suppression of STAT1 (Signal Transducer and Activator of Transcription 1) activation.[1][2][3][4]
Q2: In which non-hematological cell lines have off-target effects of this compound been observed?
A2: Off-target effects of this compound have been documented in various non-hematological cell lines, including but not limited to:
-
Prostate Cancer: Neuroendocrine prostate cancer (NEPC) cells.[5]
-
Melanoma: Various melanoma cell lines have shown dose-dependent inhibition of proliferation.[1]
-
Lung Cancer: Lung adenocarcinoma cell lines such as A549.
-
Breast Cancer: Breast adenocarcinoma cell lines like MCF-7.[6]
-
Colorectal Cancer: Colorectal carcinoma cell lines including HT29 and HCT116.[6]
-
Glioblastoma: Glioblastoma cell lines such as U-118-MG.
Q3: What is the mechanism behind this compound-induced ROS production in non-hematological cancer cells?
A3: In neuroendocrine prostate cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS). This increase in ROS can lead to cellular damage and apoptosis. The precise mechanism is still under investigation but is thought to be a significant contributor to its off-target cytotoxic effects.[5]
Q4: How does this compound affect the AKT signaling pathway in non-hematological cells?
A4: In neuroendocrine prostate cancer cells that overexpress N-MYC, this compound treatment has been observed to inhibit the activation of AKT, a key protein in cell survival pathways. This inhibition of AKT signaling can destabilize N-MYC and contribute to reduced cell survival.[5]
Q5: What is the role of STAT1 inhibition in the off-target effects of this compound?
A5: Fludarabine has been identified as an inhibitor of STAT1 activation. It can cause a specific depletion of STAT1 protein and mRNA.[1][2][4] This inhibition of STAT1 signaling can impact cytokine-induced gene transcription and may contribute to the immunosuppressive and anti-proliferative effects observed in various cell types, including non-hematological cells.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my non-hematological cell line.
-
Possible Cause 1: Cell Line Variability. Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to this compound.
-
Solution: Ensure you are using a consistent cell line and passage number for all experiments. It is also advisable to perform regular cell line authentication.
-
-
Possible Cause 2: Assay Conditions. Variations in cell seeding density, incubation time, and the specific viability assay used can all impact the calculated IC50 value.
-
Solution: Standardize your experimental protocol. Refer to the detailed experimental protocols provided below for guidance on assays like the MTT assay.
-
-
Possible Cause 3: Drug Stability. this compound solution stability can affect its potency.
-
Solution: Prepare fresh drug solutions for each experiment and store them appropriately as per the manufacturer's instructions.
-
Problem 2: I am not observing the expected induction of Reactive Oxygen Species (ROS) after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The induction of ROS may be dose- and time-dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for ROS induction in your specific cell line.
-
-
Possible Cause 2: Sub-optimal ROS Detection Method. The choice of fluorescent probe and the detection method are critical for accurately measuring ROS.
-
Solution: Use a reliable ROS detection kit, such as one employing DCFDA, and follow the manufacturer's protocol carefully. Refer to the detailed protocol for intracellular ROS measurement below.
-
-
Possible Cause 3: High Antioxidant Capacity of the Cell Line. Some cell lines may have robust intrinsic antioxidant mechanisms that can quench the induced ROS.
-
Solution: Consider co-treatment with an inhibitor of antioxidant pathways (e.g., a glutathione synthesis inhibitor) as a positive control to validate your ROS detection system.
-
Problem 3: I am unable to detect a significant decrease in AKT phosphorylation after this compound treatment.
-
Possible Cause 1: Cell Line Specificity. The effect of this compound on the AKT pathway may be specific to certain cell types, such as N-MYC overexpressing neuroendocrine prostate cancer cells.
-
Solution: Verify if this off-target effect has been previously reported in your cell line of interest.
-
-
Possible Cause 2: Timing of Analysis. The inhibition of AKT phosphorylation may be a transient event.
-
Solution: Perform a time-course experiment, analyzing protein lysates at various time points after treatment to identify the optimal window for observing changes in p-AKT levels.
-
-
Possible Cause 3: Western Blotting Issues. Technical problems with the Western blot procedure can lead to a failure to detect changes in protein phosphorylation.
-
Solution: Ensure proper sample preparation, use of phosphatase inhibitors, appropriate antibody concentrations, and optimized transfer and detection conditions. Refer to the detailed Western blot protocol below.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Fludarabine in various non-hematological cell lines. These values can serve as a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Carcinoma | >100 | SRB | [6] |
| HT29 | Colorectal Carcinoma | >100 | SRB | [6] |
| MCF7 | Breast Carcinoma | >100 | SRB | [6] |
| HCT116 | Colorectal Carcinoma | 24.6 | MTT | [6] |
| UACC-62 | Melanoma | 0.528 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 0.573 | Not Specified | |
| U-118-MG | Glioblastoma | 0.875 | Not Specified |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on non-hematological cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7][8][9][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[7][8][9][10][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Experimental Workflow for MTT Assay
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound
-
DCFDA or a commercial ROS detection kit
-
Cell culture medium (phenol red-free recommended)
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFDA Loading: Wash the cells with PBS and then incubate them with DCFDA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[12][13][14]
-
Drug Treatment: Wash the cells with PBS to remove excess DCFDA. Add this compound at the desired concentrations in phenol red-free medium. Include a positive control (e.g., H2O2) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.[12][13][14]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Experimental Workflow for ROS Detection
Western Blot Analysis of AKT and STAT1 Phosphorylation
This protocol details the steps for detecting changes in the phosphorylation status of AKT and STAT1.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-p-STAT1, anti-STAT1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-AKT) and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
This compound-Induced ROS and AKT Inhibition Pathway
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Optimizing Fludarabine Phosphate for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of fludarabine phosphate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in in vitro studies?
This compound is a prodrug that is rapidly dephosphorylated to fludarabine (F-ara-A) upon entering the body.[1][2][3] This form is then transported into cells and rephosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[1][3] F-ara-ATP exerts its cytotoxic effects through several mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural building block of DNA, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized DNA strands by DNA polymerases.[1][3] This incorporation leads to the termination of DNA chain elongation.[1][3][4]
-
Inhibition of Key Enzymes: F-ara-ATP inhibits enzymes crucial for DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[2][5]
-
Induction of Apoptosis: The disruption of DNA synthesis and repair processes triggers programmed cell death, or apoptosis.[1][6] Fludarabine has been shown to induce apoptosis in various cancer cell lines, particularly in hematologic malignancies like chronic lymphocytic leukemia (CLL).[6][7]
Q2: How should I prepare and store this compound for my experiments?
This compound is typically supplied as a crystalline solid.[8] For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] The solubility in DMSO is approximately 73 mg/mL.[4][9] Aqueous solutions can be prepared by dissolving the solid in buffers like PBS (pH 7.2), where its solubility is around 3 mg/mL.[8] It is recommended not to store aqueous solutions for more than one day.[8] For longer-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[8] Studies have shown that this compound is stable for at least 15 days in concentrate in glass containers or diluted in 0.9% NaCl in PE bags at both refrigerator (2-8°C) and room temperature (15-25°C).[10][11]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on published data, a reasonable starting point for many cancer cell lines is in the low micromolar (µM) range. For example, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be 0.09 µM for HL60 cells, 0.13 µM for MCF7 cells, and 0.15 µM for KG1 cells after 48 hours of treatment.[4] For N-Myc-overexpressing neuroendocrine prostate cancer cells, the IC50 was 17.67 µM.[8] In studies with B-CLL cells, concentrations ranging from 0.25 to 5 µg/mL have been used.[12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line being tested. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 value for your cell line. |
| Incorrect Drug Preparation/Storage: The drug may have degraded due to improper preparation or storage. | Prepare fresh stock solutions in an appropriate solvent like DMSO.[4] Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Short Incubation Time: The duration of drug exposure may be insufficient to induce a significant cytotoxic effect. | Increase the incubation time. Many studies report significant effects after 48 to 72 hours of continuous exposure.[4][12][13] | |
| Cell Line Resistance: The cell line may be inherently resistant to fludarabine. | Consider using a positive control cell line known to be sensitive to fludarabine. Investigate the expression levels of key enzymes like deoxycytidine kinase, which is required for drug activation.[3] | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate may experience different environmental conditions, leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Drug Precipitation: The drug may be precipitating out of the solution at the tested concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare a new, lower concentration stock solution or try a different solvent. | |
| Unexpected Cellular Morphology | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). Run a solvent-only control to assess its effect on cell viability and morphology. |
| Contamination: Bacterial or fungal contamination can alter cell morphology and experimental outcomes. | Regularly check cultures for signs of contamination. Practice sterile techniques throughout the experiment. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| HL60 (Human Promyelocytic Leukemia) | MTT Assay | 48 | 0.09 | [4] |
| MCF7 (Human Breast Adenocarcinoma) | MTT Assay | 48 | 0.13 | [4] |
| KG1 (Human Acute Myelogenous Leukemia) | MTT Assay | 48 | 0.15 | [4] |
| LASCPC-01 (Neuroendocrine Prostate Cancer) | Not Specified | Not Specified | 17.67 | [8] |
Table 2: Effective Concentration Ranges of this compound in In Vitro Studies
| Cell Line/Type | Experimental Focus | Concentration Range | Incubation Time | Reference |
| B-CLL (B-cell Chronic Lymphocytic Leukemia) | Cytotoxicity and Apoptosis | 0.25 - 5 µg/mL | 48 hours | [12] |
| MOLT-4, ML-1, U-937 (Hematopoietic Cell Lines) | Cell Viability and Count | 250 nM - 1 µM | 24 and 48 hours | [14] |
| LASCPC-01 (Neuroendocrine Prostate Cancer) | N-Myc Protein Reduction | 25 µM | 48 hours | [8] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from methodologies described in the literature for assessing the cytotoxic effects of this compound.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a negative control and wells with a solvent control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by DNA Fragmentation
This protocol is based on the principle of identifying the characteristic "ladder" of DNA fragments produced during apoptosis.[6]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Collect both adherent and floating cells.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol precipitation.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and run the samples on a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Visualization: Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Induction of "in vitro" apoptosis by fludarabine in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential induction of apoptosis by fludarabine monophosphate in leukemic B and normal T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The stability of this compound in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 15. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fludarabine Phosphate Resistance in Lymphoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering fludarabine phosphate resistance in lymphoma cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line has become resistant to fludarabine. What are the common underlying mechanisms?
A1: Acquired resistance to fludarabine in lymphoma cell lines is often multifactorial. Some of the most commonly reported mechanisms include:
-
Downregulation of Deoxycytidine Kinase (dCK): Fludarabine is a prodrug that requires phosphorylation by dCK to become active. A significant decrease or complete loss of dCK expression is a primary mechanism of resistance, preventing the drug's activation.[1][2][3][4]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly Bcl-2, can make cells more resistant to fludarabine-induced apoptosis.[1][4]
-
Altered DNA Repair Pathways: Enhanced DNA repair mechanisms can counteract the DNA damage caused by fludarabine's active metabolite, F-ara-ATP.[1][5]
-
Changes in Nucleotide Metabolism: Upregulation of enzymes involved in de novo nucleotide synthesis can compensate for the inhibitory effects of fludarabine on ribonucleotide reductase.[1][4]
-
Deregulated Signaling Pathways: Alterations in pathways like MAPK signaling have been implicated in mediating fludarabine resistance.[3][6]
-
Altered Ceramide Metabolism: Resistance can be associated with the conversion of pro-apoptotic ceramide to anti-apoptotic glucosylceramide.[7]
Q2: I've confirmed my cell line is fludarabine-resistant. Will it be cross-resistant to other chemotherapeutic agents?
A2: Yes, cross-resistance is a common phenomenon.
-
High Cross-Resistance: Fludarabine-resistant cell lines, especially those with downregulated dCK, often show high cross-resistance to other nucleoside analogs like cytarabine (Ara-C), cladribine, and gemcitabine.[1][2][4] Cross-resistance to the BTK inhibitor ibrutinib has also been observed.[1][4]
-
Variable or Unaffected Sensitivity: Sensitivity to other classes of drugs may be only mildly altered or unaffected. These can include agents like methotrexate, doxorubicin, bortezomib, cisplatin, and bendamustine.[1][4]
Q3: What are some initial strategies to overcome fludarabine resistance in my cell line experiments?
A3: Based on the underlying resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining fludarabine with other agents can often restore sensitivity. Consider drugs with different mechanisms of action, such as:
-
Bcl-2 Inhibitors (e.g., Venetoclax/ABT-199): If your resistant cells show upregulation of Bcl-2, a combination with a Bcl-2 inhibitor can be highly effective.[1][4]
-
Other Chemotherapeutics: Combinations with agents like mitoxantrone, cyclophosphamide, and rituximab have shown synergistic effects.[8][9]
-
DNA Repair Inhibitors: Combining fludarabine with agents that modulate DNA repair can enhance its efficacy.[5]
-
-
Targeting Alternative Pathways:
-
Novel Agents: Research has identified novel compounds that can be effective against fludarabine-resistant cells, such as β-phenylethyl isothiocyanate (PEITC)[12] and inhibitors of glucosylceramide synthase (GCS).[7]
Troubleshooting Guides
Problem 1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a significant increase in the IC50 value for fludarabine compared to the parental cell line.
This is the primary indicator of acquired resistance. The following workflow can help you diagnose the mechanism and find a solution.
Experimental Workflow for Troubleshooting Fludarabine Resistance
Caption: Troubleshooting workflow for increased fludarabine IC50.
Problem 2: My fludarabine-resistant cells are also resistant to combination therapy with another nucleoside analog.
This is expected if the resistance mechanism is downregulation of dCK, as this enzyme is required to activate many nucleoside analogs.
-
Verification: Confirm dCK downregulation via Western Blot.
-
Solution: Switch to a combination therapy that includes a non-nucleoside analog. For example, fludarabine in combination with cyclophosphamide and rituximab (FCR) has been a standard treatment.[13] In a resistant setting, a combination of a Bcl-2 inhibitor like venetoclax with a non-nucleoside analog could be explored.
Problem 3: My resistant cell line does not show significant dCK downregulation. What other pathways should I investigate?
If dCK expression is normal, resistance is likely mediated by downstream events.
-
Apoptosis Evasion: This is a strong possibility. Upregulation of Bcl-2 is a key mechanism.[1][4]
-
Altered Ceramide Metabolism: Investigate the expression of glucosylceramide synthase (GCS). Inhibition of GCS may restore fludarabine sensitivity.[7]
-
MAPK Pathway Activation: Check for increased phosphorylation of key MAPK pathway proteins like ERK.[6]
Signaling Pathway: Key Fludarabine Resistance Mechanisms
Caption: Key molecular pathways of fludarabine action and resistance.
Quantitative Data Summary
Table 1: IC50 Values of Fludarabine and Other Agents in Sensitive vs. Resistant Lymphoma Cells
| Cell Line / Condition | Agent | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Primary CLL Cells | Fludarabine (F-ara-A) | < 10 µM | > 10 µM | >1 | [12] |
| Primary CLL Cells | PEITC | 5.1 µM | 5.4 µM | ~1 | [12] |
| Normal Lymphocytes | PEITC | 27 µM | N/A | N/A | [12] |
| JOK-1 (Hairy Cell Leukemia) | Fludarabine (2-F-Ara-A) | Parental: ~0.1 µM | Resistant: >5.5 µM | >55 | [2] |
| L1210 (Mouse Leukemia) | Fludarabine (2-F-Ara-A) | Parental: ~0.01 µM | Resistant: >0.29 µM | >29 | [2] |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (General)
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add 100 µL of medium containing the desired concentrations of fludarabine (or other drugs) to achieve final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assay:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl) and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol.[14] This assay measures ATP levels.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Treatment: Treat cells with fludarabine at the desired concentration and time point (e.g., 24-48 hours). Include an untreated control.
-
Cell Collection: Harvest approximately 1x10⁶ cells by centrifugation.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for dCK and Bcl-2 Expression
-
Protein Extraction: Lyse approximately 2-5x10⁶ cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against dCK (1:1000), Bcl-2 (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fludarabine-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fludarabine-containing chemotherapy for patients with previously untreated low-grade non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fludarabine-mitoxantrone combination-containing regimen in recurrent low-grade non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Stability of Fludarabine Phosphate in different cell culture media
Welcome to the technical support center for the use of Fludarabine Phosphate in cell culture applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is relatively stable in aqueous solutions. Studies have shown that it remains stable (<10% degradation) for at least 15 days when diluted in 0.9% sodium chloride and stored at either refrigerator (2-8°C) or room temperature (15-25°C).[1][2][3][4][5] The drug's stability can be influenced by pH, temperature, and exposure to light.[1] The optimal pH for stability is approximately 7.6.[6]
Q2: Is there specific data on the stability of this compound in cell culture media like RPMI 1640 or DMEM?
A2: Currently, there is limited published data directly examining the stability of this compound in complex cell culture media such as RPMI 1640 or DMEM. The stability of a drug in cell culture media can be influenced by various components within the media, including amino acids, vitamins, and salts, which can affect the pH and may interact with the drug molecule.[7][8] Given that the optimal pH for this compound stability is around 7.6, and most cell culture media are buffered to a physiological pH of 7.2-7.4, some degradation may occur over extended incubation periods. It is recommended to prepare fresh solutions of this compound in your specific cell culture medium immediately before use or to conduct a stability study for your experimental conditions.
Q3: What are the known degradation products of this compound?
A3: The primary degradation products of this compound can include 2-fluoro-ara-adenosine and other related compounds arising from dephosphorylation or other chemical modifications.[9] Regulatory guidelines often specify limits for individual and total degradation products in pharmaceutical formulations.[10]
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a prodrug that is rapidly dephosphorylated to its primary metabolite, 2-fluoro-ara-A, which is then taken up by cells.[11][12][13][14][15][16][17][18][19] Intracellularly, it is rephosphorylated to its active triphosphate form, 2-fluoro-ara-ATP.[11][12][13][14][15][16][17][18][19] This active metabolite inhibits DNA synthesis by interfering with DNA polymerase, ribonucleotide reductase, and DNA primase.[1][11][12][13][14][15] This disruption of DNA replication ultimately leads to apoptosis (programmed cell death), particularly in rapidly dividing cells.[1][11][20]
Troubleshooting Guide
Issue: Inconsistent experimental results with this compound.
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
Solution:
-
Prepare Fresh Solutions: Always prepare a fresh stock solution of this compound and dilute it into the cell culture medium immediately before adding it to your cells. Avoid storing the drug in the culture medium for extended periods before use. While aqueous solutions in PBS are not recommended for storage beyond one day, the stability in complex media may be even shorter.[21]
-
Conduct a Stability Study: If your experimental protocol requires long-term incubation (e.g., several days), it is highly recommended to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for a basic stability assessment is provided below.
-
Control for pH Changes: Monitor the pH of your cell culture medium throughout the experiment, as significant shifts in pH can affect the stability of the drug.[1] Ensure your medium is adequately buffered.
-
Protect from Light: While not always cited as a critical factor, it is good practice to protect drug solutions from prolonged exposure to direct light to minimize potential photodegradation.[1]
Stability Data Summary
| Solvent/Medium | Concentration | Temperature | Duration | Stability |
| 0.9% Sodium Chloride | 0.05 mg/mL | 2-8°C (Refrigerator) | 15 days | <10% degradation[1][2][3][4][5] |
| 0.9% Sodium Chloride | 0.05 mg/mL | 15-25°C (Room Temp) | 15 days | <10% degradation[1][2][3][4][5] |
| 0.9% Sodium Chloride | 0.25 mg/mL & 1.2 mg/mL | 2-8°C & 20-25°C | 115 days | Physicochemically stable[20] |
| 0.9% Sodium Chloride | 6 mg/mL | 2-8°C | 7 days | Physicochemically stable[20] |
| 0.9% Sodium Chloride | 6 mg/mL | 20-25°C | 5 days | Physicochemically stable[20] |
| PBS (pH 7.2) | ~3 mg/mL | Not specified | > 1 day | Not Recommended for Storage[21] |
| Dextrose 5% | 0.04 mg/mL | Not specified | Not specified | Stable in glass or PVC containers[6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., RPMI 1640, DMEM) supplemented as for your experiments
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water or a phosphate buffer, refer to literature for a suitable method).[1][3]
Procedure:
-
Prepare a stock solution of this compound in sterile water at a high concentration (e.g., 10 mg/mL).
-
Prepare the test solution by diluting the stock solution into your cell culture medium to the final working concentration used in your experiments.
-
Timepoint 0 Sample: Immediately after preparation, take an aliquot of the test solution, and either analyze it immediately by HPLC or store it at -80°C until analysis. This will serve as your baseline (100% concentration).
-
Incubate the remaining test solution under your standard experimental conditions (e.g., in a sterile, sealed tube in a 37°C, 5% CO2 incubator).
-
Collect samples at various time points (e.g., 8, 24, 48, 72 hours). At each time point, collect an aliquot and store it at -80°C.
-
HPLC Analysis:
-
Thaw all samples.
-
If necessary, centrifuge the samples to pellet any precipitates and analyze the supernatant.
-
Develop a suitable HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and water, with UV detection at approximately 261-265 nm.[1][3][21]
-
Create a standard curve using known concentrations of this compound in the same cell culture medium.
-
Inject your samples and determine the concentration of this compound at each time point by comparing the peak area to the standard curve.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Timepoint 0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Fludarabine's inhibitory effect on inflammatory signaling pathways.
Caption: Workflow for assessing this compound stability.
References
- 1. The stability of this compound in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 2. researchgate.net [researchgate.net]
- 3. termedia.pl [termedia.pl]
- 4. [PDF] The stability of this compound in concentrate and diluted with sodium chloride 0.9 | Semantic Scholar [semanticscholar.org]
- 5. The stability of this compound in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. uspbpep.com [uspbpep.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. globalrph.com [globalrph.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound | C10H13FN5O7P | CID 30751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. The impact of age and renal function on the pharmacokinetics and protein binding characteristics of fludarabine in paediatric and adult patients undergoing allogeneic haematopoietic stem cell transplantation conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of Fludarabine in Children and Adults during Conditioning Prior to Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physicochemical stability of Fludarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Reducing Variability in Fludarabine Phosphate In Vitro Sensitivity Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during in vitro sensitivity testing of Fludarabine Phosphate. Our goal is to help you achieve more consistent and reproducible results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. Variations in cell passage number. Use of cells in different growth phases. Instability of reconstituted this compound. | Ensure a precise and consistent number of cells are seeded in each well. Use a cell counter for accuracy. Maintain a consistent and documented cell passage number for all experiments. Avoid using very high passage numbers.[1] Standardize the cell confluency at the time of seeding and drug treatment.[1] Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Inconsistent results within the same multi-well plate (e.g., "edge effects"). | Evaporation of media from wells on the plate's perimeter. Temperature gradients across the plate during incubation. Uneven cell distribution when seeding. | To minimize evaporation, fill the outer wells with sterile water or PBS and do not use them for experimental samples. Ensure proper incubator humidity and temperature distribution. Rotate plates during long incubation periods. After seeding, gently swirl the plate in a figure-eight motion to ensure a monolayer. Avoid vigorous shaking that can push cells to the edges. |
| Low or no cytotoxic effect observed at expected concentrations. | Incorrect drug concentration due to calculation or dilution errors. Use of a cell line that is inherently resistant to Fludarabine. Inactivation of the drug due to improper storage or handling. Insufficient incubation time for the drug to exert its effect. | Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes. Verify the known sensitivity of your cell line to Fludarabine from literature. Consider using a positive control cell line with known sensitivity. Store this compound according to the manufacturer's instructions, protected from light and moisture. Optimize the drug incubation time. For a drug that inhibits DNA synthesis, longer exposure may be necessary.[2][3] |
| High background signal in control (untreated) wells. | Contamination of cell culture with bacteria, yeast, or mycoplasma.[1] High cell seeding density leading to overgrowth and cell death. Reagent interference with the viability assay. | Regularly test cell cultures for mycoplasma contamination.[1] Practice sterile techniques to prevent microbial contamination. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the assay. Ensure that the assay reagents are compatible with your cell culture medium and that any solvents used (like DMSO) are at a non-toxic concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect my in vitro assay?
A1: this compound is a purine analog and an antimetabolite.[4] After entering the cell, it is converted to its active triphosphate form, 2-fluoro-ara-ATP.[2][3] This active metabolite primarily works by inhibiting DNA polymerase, ribonucleotide reductase, and DNA primase, which are all crucial for DNA synthesis.[2][3] This leads to the termination of DNA replication and induces apoptosis (programmed cell death), particularly in rapidly dividing cells.[5][6] Understanding this mechanism is key for your assay design, as it highlights the importance of cell proliferation during the drug exposure period.
Q2: How critical is the cell passage number for the reproducibility of my results?
A2: The cell passage number is highly critical. Continuous passaging can lead to phenotypic and genotypic drift in cell lines, altering their growth rate and drug sensitivity.[1] To ensure reproducibility, it is essential to use cells within a narrow and recorded passage number range for all related experiments. It is also recommended to start experiments from a fresh vial of low-passage cells at regular intervals.
Q3: What are the best cell viability assays to use for this compound sensitivity testing?
A3: Several assays can be used, each with its own principle. Common choices include:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[7][8]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[9]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity but is not ideal for high-throughput screening.[10]
The choice of assay can depend on your specific cell type, experimental setup, and available equipment. ATP-based assays are often favored for their high sensitivity and broad linear range.[9]
Q4: Can the solvent used to dissolve this compound affect the assay?
A4: Yes. This compound is often dissolved in sterile water or a buffer. If a different solvent like DMSO is used for a combination drug, it's crucial to ensure the final concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration) in your experimental design to account for any solvent-specific effects.
Experimental Protocols
Below is a detailed methodology for a standard MTT assay to determine the in vitro sensitivity of a cell line to this compound.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.
-
Dilute the cell suspension to the desired seeding density (optimized for your specific cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells for "untreated control" (medium only) and "vehicle control" if a solvent is used.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration on a logarithmic scale.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
This compound Mechanism of Action
Caption: Fludarabine's intracellular activation and inhibition of DNA synthesis.
Experimental Workflow for In Vitro Sensitivity Testing
Caption: Standard workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting sources of assay variability.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oncology [pharmacology2000.com]
- 4. Fludarabine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 10. susupport.com [susupport.com]
Validation & Comparative
A Head-to-Head Battle in Hairy Cell Leukemia Cell Lines: Fludarabine Phosphate vs. Cladribine
In the landscape of therapeutic options for hairy cell leukemia (HCL), the purine analogs fludarabine phosphate and cladribine stand as cornerstones of treatment. While clinical efficacy is well-documented, a granular understanding of their comparative performance at the cellular level is crucial for researchers and drug development professionals. This guide provides a detailed, objective comparison of this compound and cladribine in treating HCL cell lines, supported by available experimental data and detailed methodologies.
Executive Summary
Both this compound and cladribine are potent cytotoxic agents against lymphoid malignancies. They function as fraudulent nucleosides, disrupting DNA synthesis and repair mechanisms, ultimately leading to apoptosis. While direct comparative studies on HCL cell lines are limited in publicly available literature, data from other B-cell malignancies provide insights into their relative potency. Cladribine generally exhibits a lower IC50 in several B-cell lines, suggesting higher potency. However, the cellular response is highly dependent on the specific genetic and metabolic context of the cancer cells.
Quantitative Analysis: Cytotoxicity
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 (as µg/mL) | [1][2] |
| MM.1S | Multiple Myeloma | 13.48 (as µg/mL) | [1][2] | |
| MM.1R | Multiple Myeloma | 33.79 (as µg/mL) | [1][2] | |
| U266 | Multiple Myeloma | 222.2 (as µg/mL) | [1][2] | |
| WSU-NHL | Lymphoid Neoplasm | 0.049 | [3] | |
| SU-DHL-5 | B-cell Lymphoma | 0.329 | [3] | |
| NALM-6 | B-cell Leukemia | 0.749 | [3] | |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [4] |
| RPMI 8226 | Multiple Myeloma | 0.75 | [4] | |
| MM1.S | Multiple Myeloma | 0.18 | [4] |
Note: The provided IC50 values for fludarabine are in µg/mL and for cladribine are in µmol/L. Direct conversion and comparison should be done with caution, considering the molecular weights of the compounds. The data is derived from various B-cell malignancies and may not be directly extrapolated to hairy cell leukemia cell lines.
Mechanism of Action: A Tale of Two Purine Analogs
This compound and cladribine, while both being adenosine analogs, exhibit nuances in their mechanisms of action.
Cladribine , or 2-chlorodeoxyadenosine (2-CdA), is resistant to deamination by adenosine deaminase (ADA).[5] It is phosphorylated intracellularly to its active triphosphate form, 2-chloro-deoxyadenosine triphosphate (Cd-ATP), primarily by deoxycytidine kinase (dCK). Cd-ATP is then incorporated into DNA, leading to the inhibition of DNA polymerase and ribonucleotide reductase, which halts DNA synthesis and repair, ultimately triggering apoptosis.[5][6]
This compound is the 5'-monophosphate of 2-fluoro-ara-A. It is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A and then taken up by cells. Intracellularly, it is re-phosphorylated by dCK to the active triphosphate, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP competes with deoxyadenosine triphosphate (dATP) and inhibits DNA polymerase α, ribonucleotide reductase, and DNA primase, thereby blocking DNA synthesis.[2]
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of both fludarabine and cladribine converge on the induction of apoptosis. This is a complex process involving multiple signaling pathways. Key pathways affected include:
-
DNA Damage Response (DDR) Pathway: The incorporation of the fraudulent nucleosides into DNA triggers a robust DDR. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including p53.
-
p53-Mediated Apoptosis: Activated p53 can induce apoptosis by transactivating pro-apoptotic genes like BAX and PUMA, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
-
Intrinsic Apoptosis Pathway: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.
-
Extrinsic Apoptosis Pathway: Some studies suggest that purine analogs can also sensitize cells to extrinsic death signals by upregulating the expression of death receptors like FAS (CD95).
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.
Materials:
-
Hairy cell leukemia cell lines (e.g., Bonna-12, Hair-M, Mo-B)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cladribine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of fludarabine and cladribine in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the drugs).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with fludarabine or cladribine as described for the cell viability assay.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine - Wikipedia [en.wikipedia.org]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Fludarabine's Power: Validating Deoxycytidine Kinase's Role in Activation
A comprehensive analysis of experimental data underscores the indispensable role of deoxycytidine kinase (dCK) in the bioactivation of the chemotherapeutic agent Fludarabine Phosphate. This guide provides a comparative overview of Fludarabine's efficacy in the presence and absence of dCK activity, supported by quantitative data, detailed experimental methodologies, and a visual representation of the activation pathway.
This compound, a cornerstone in the treatment of various hematologic malignancies, is administered as a prodrug. Its therapeutic efficacy is entirely dependent on its conversion to the active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). A critical and rate-limiting step in this activation cascade is the initial phosphorylation of the dephosphorylated form of fludarabine (F-ara-A) to fludarabine monophosphate (F-ara-AMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[1][2][3] This guide delves into the experimental evidence that validates dCK as the pivotal gatekeeper of Fludarabine's cytotoxic activity.
Comparative Efficacy: The Decisive Impact of dCK on Fludarabine's Potency
Experimental evidence consistently demonstrates a dramatic loss of Fludarabine efficacy in cells deficient in dCK. This is most clearly illustrated by comparing the cytotoxic effects of Fludarabine in dCK-proficient versus dCK-deficient cancer cell lines.
| Cell Line Model | dCK Status | Fludarabine Concentration for 100% Lethal Dose (LD100) | Fold Resistance | Reference |
| Mino (Mantle Cell Lymphoma) | Proficient | ~1-2 µM | - | [2] |
| Mino/FR (Fludarabine-Resistant) | Deficient (Marked downregulation) | >100 µM | >50-100 fold | [2] |
As the data indicates, a "marked downregulation (or possibly even a total absence) of dCK" in the Mino/FR cell line resulted in a greater than 50- to 100-fold increase in the concentration of Fludarabine required to achieve 100% cell death, firmly establishing dCK as a primary determinant of fludarabine sensitivity.[2] This finding is further supported by clinical observations where low dCK expression in chronic lymphocytic leukemia (CLL) patients correlates with fludarabine resistance.[4]
The substrate promiscuity of dCK also explains the phenomenon of cross-resistance.[2] Cells that develop resistance to Fludarabine due to dCK deficiency often exhibit resistance to other nucleoside analogs that rely on dCK for their activation.
| Drug | Mino (dCK-Proficient) LD100 | Mino/FR (dCK-Deficient) LD100 | Fold Resistance | Reference |
| Cytarabine | Not specified | ~2,000-fold higher | >2000 | [2] |
| Cladribine | Not specified | ~1,000-fold higher | >1000 | [2] |
| Gemcitabine | Not specified | ~25,000-fold higher | >25000 | [2] |
The Activation Pathway: A Step-by-Step Look at Fludarabine's Transformation
The metabolic activation of this compound is a multi-step process that begins with its dephosphorylation in the plasma and culminates in the formation of the active F-ara-ATP within the target cell. The central role of dCK in this pathway is depicted in the following diagram.
Caption: Metabolic activation of this compound.
Experimental Protocols
Validating the role of dCK in Fludarabine activation relies on robust and reproducible experimental methodologies. Below are summaries of key protocols used in the cited research.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the enzymatic activity of dCK, often by quantifying the consumption of ATP during the phosphorylation of a substrate.
-
Principle: dCK utilizes ATP to phosphorylate its substrates. The amount of ATP consumed is directly proportional to the dCK activity.
-
Methodology:
-
Cell Lysate Preparation: Cells are lysed to release intracellular proteins, including dCK.
-
Kinase Reaction: The cell lysate is incubated with a dCK substrate (e.g., deoxycytidine or a nucleoside analog) and a known concentration of ATP.
-
ATP Quantification: The remaining ATP in the reaction mixture is quantified using a luciferase-based chemiluminescence assay. Luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be measured with a luminometer.
-
Data Analysis: The decrease in luminescence compared to a control reaction without the dCK substrate indicates the amount of ATP consumed and, therefore, the dCK activity.
-
Measurement of Intracellular F-ara-ATP Levels
This protocol quantifies the amount of the active drug metabolite within the cells.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying molecules in a complex mixture.
-
Methodology:
-
Cell Culture and Drug Treatment: Cells are cultured and treated with Fludarabine for a specified period.
-
Cell Lysis and Extraction: Cells are harvested and lysed, and the intracellular metabolites, including F-ara-ATP, are extracted.
-
LC-MS/MS Analysis: The cell extract is injected into an LC-MS/MS system. The liquid chromatography component separates the different molecules in the extract based on their physicochemical properties. The mass spectrometry component then identifies and quantifies F-ara-ATP based on its specific mass-to-charge ratio.
-
Data Analysis: The concentration of F-ara-ATP is determined by comparing the signal from the sample to a standard curve generated with known concentrations of F-ara-ATP.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, WST-8)
These assays are used to assess the effect of Fludarabine on cell survival and proliferation.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. In the case of the MTT assay, a yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate.
-
Drug Treatment: Cells are treated with a range of Fludarabine concentrations.
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: The MTT or WST-8 reagent is added to each well.
-
Incubation and Solubilization (for MTT): After a further incubation period, a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and from this, the IC50 (the concentration of drug that inhibits 50% of cell growth) can be determined.
-
Conclusion
The presented evidence unequivocally validates the critical role of deoxycytidine kinase in the activation of this compound. The profound resistance observed in dCK-deficient cells highlights the enzyme's function as a key determinant of therapeutic response. For researchers and drug development professionals, these findings underscore the importance of dCK as a biomarker for predicting Fludarabine sensitivity and as a potential target for strategies to overcome drug resistance. A thorough understanding of the dCK-mediated activation pathway is essential for the rational design of novel nucleoside analogs and for the optimization of existing chemotherapeutic regimens.
References
- 1. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Correlation of deoxycytidine kinase gene expression with fludarabine resistance in patients with chronic lymphocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Fludarabine Phosphate and Other Antimetabolites
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of cross-resistance profiles between the purine analog Fludarabine Phosphate and other key antimetabolites, supported by experimental data and detailed methodologies. A primary focus is the central role of deoxycytidine kinase (dCK) in mediating cross-resistance to other nucleoside analogs.
Fludarabine, a cornerstone in the treatment of hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), often faces the challenge of acquired resistance.[1][2][3] This resistance is frequently not an isolated phenomenon, with cancer cells exhibiting cross-resistance to other structurally and functionally similar antimetabolites. This guide delves into the molecular underpinnings of this phenomenon, offering a comparative analysis of resistance profiles and the experimental frameworks used to elucidate them.
Comparative Cross-Resistance Profiles
The development of resistance to Fludarabine is often associated with a significant decrease in sensitivity to other nucleoside analogs, including both purine and pyrimidine derivatives. This is largely attributed to the downregulation of the activating enzyme deoxycytidine kinase (dCK).[4][5]
| Cell Line | Resistant to | Cross-Resistant to | Fold Resistance (approx.) | Key Mechanism | Reference |
| Mino/FR (MCL) | Fludarabine | Cytarabine | 2,000x | Downregulation of dCK | [5] |
| Cladribine | 1,000x | [5] | |||
| Gemcitabine | 25,000x | [5] | |||
| Ara-C Resistant Clones (MCL) | Cytarabine | Fludarabine | 20-1000x | Downregulation of dCK | [4] |
| Gemcitabine | 20-1000x | [4] | |||
| Cladribine | 20-1000x | [4] | |||
| HL60/Fara-A (Promyelocytic Leukemia) | Fludarabine | - | 5x | Maintained dCK levels | [6] |
| HL60/CdA (Promyelocytic Leukemia) | Cladribine | - | >8000x | No detectable dCK protein | [6] |
| Cladribine-Resistant HL60 Clones | Cladribine | Cytarabine | 2.7-3.3x | Elevated 5'-nucleotidase activity, marginally decreased dCK | |
| Gemcitabine | No cross-resistance |
Key Observation : A consistent pattern emerges where resistance to one nucleoside analog, particularly Fludarabine or Cytarabine, confers a high degree of cross-resistance to other drugs within this class that rely on dCK for their activation.[4][5] However, the level of cross-resistance can vary, and other mechanisms, such as increased 5'-nucleotidase activity, can lead to more selective resistance profiles.[6][7]
Experimental Protocols
The following methodologies are central to the investigation of Fludarabine cross-resistance.
Establishment of Drug-Resistant Cell Lines
A fundamental approach involves the continuous exposure of cancer cell lines to escalating concentrations of the drug of interest over a prolonged period.
-
Cell Culture: The parent cell line (e.g., Mino, HL60) is cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: The cells are treated with gradually increasing doses of Fludarabine (or another antimetabolite) over several months.
-
Selection: This process selects for cells that can survive and proliferate in the presence of high drug concentrations, leading to the establishment of a resistant subclone.[5]
Cytotoxicity and Cell Proliferation Assays
These assays are crucial for quantifying the degree of resistance and cross-resistance.
-
Principle: To determine the concentration of a drug that inhibits cell growth by 50% (IC50) or achieves 100% lethality (LD100).
-
Procedure (WST-8 Assay):
-
Seed a known number of cells (e.g., 10,000 cells/well) in a 96-well plate.
-
Expose the cells to a range of concentrations of the antimetabolites being tested.
-
After a set incubation period (e.g., 4 days), add a water-soluble tetrazolium salt (WST-8).
-
Viable cells will metabolize WST-8 into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.[5]
-
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 or LD100 values, allowing for a quantitative comparison of drug sensitivity between the parental and resistant cell lines.[5]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in drug metabolism and resistance, such as dCK.
-
Principle: To separate proteins by size using gel electrophoresis and then transfer them to a membrane where they can be detected using specific antibodies.
-
Procedure:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-dCK).
-
Incubate with a secondary antibody conjugated to an enzyme that allows for detection (e.g., chemiluminescence).
-
Image the membrane to visualize and quantify the protein bands.[6]
-
Signaling Pathways and Resistance Mechanisms
The development of Fludarabine resistance is a multifactorial process involving alterations in several cellular pathways.
Nucleoside Metabolism and the Central Role of dCK
The primary mechanism of action for Fludarabine and other nucleoside analogs involves their phosphorylation into active triphosphate forms, which can then be incorporated into DNA, leading to cell death.[8] Deoxycytidine kinase (dCK) is the rate-limiting enzyme in this activation pathway for many of these drugs.
Caption: Fludarabine activation pathway and key resistance mechanisms.
Downregulation of dCK expression or activity is a common mechanism of acquired resistance to Fludarabine and results in cross-resistance to other antimetabolites that are also substrates for this enzyme.[4][5] Conversely, increased activity of dephosphorylating enzymes like 5'-nucleotidases can also contribute to resistance by inactivating the monophosphate form of the drug.[6][7]
Other Implicated Pathways
Beyond nucleoside metabolism, other signaling pathways have been implicated in Fludarabine resistance:
-
MAPK Signaling: Deregulated MAPK signaling has been suggested to be involved in mediating drug resistance in CLL.[1][2][3]
-
Ceramide Metabolism: Alterations in ceramide metabolism, specifically the upregulation of glucosylceramide synthase (GCS), have been associated with Fludarabine resistance. This pathway may also be linked to the development of leukemia stem cell-like properties.[9]
-
DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the DNA damage induced by Fludarabine, contributing to resistance.[5]
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for investigating cross-resistance between Fludarabine and other antimetabolites.
Caption: A typical experimental workflow for studying drug cross-resistance.
References
- 1. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lack of cross-resistance with gemcitabine and cytarabine in cladribine-resistant HL60 cells with elevated 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fludarabine-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Fludarabine Phosphate: A Comparative Analysis of its Activity Against Leukemia Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Fludarabine Phosphate's performance against a panel of leukemia cell lines. The information presented is supported by experimental data to offer a comprehensive overview of its efficacy and mechanisms of action.
This compound is a purine nucleoside analog and a cornerstone in the treatment of various hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). It functions as a prodrug, rapidly converting to its active form, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP), within the cell. F-ara-ATP primarily exerts its cytotoxic effects by inhibiting DNA synthesis. This guide delves into the specifics of its anti-leukemic activity, presenting comparative cytotoxicity data, detailing experimental methodologies, and illustrating the key signaling pathways involved.
Comparative Cytotoxicity of Fludarabine
The sensitivity of leukemia cell lines to fludarabine varies, reflecting the diverse genetic and molecular landscapes of these cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values of fludarabine across a panel of human leukemia cell lines, providing a quantitative comparison of its cytotoxic activity. The data is compiled from the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | IC50 (µM) |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.101 |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | 0.239 |
| SUP-B15 | Acute Lymphoblastic Leukemia (ALL) | 0.686 |
| NALM-6 | B-cell Leukemia | 0.749 |
| RS4-11 | Leukemia | 0.823 |
| 697 | Acute Lymphoblastic Leukemia (ALL) | 1.218 |
| P30-OHK | Acute Lymphoblastic Leukemia (ALL) | 1.365 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of fludarabine against leukemia cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Leukemia cells in logarithmic growth phase are seeded into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/ml in a final volume of 100 µL per well.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells and incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture leukemia cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing fludarabine's activity and its intricate signaling pathways leading to apoptosis in leukemia cells.
Caption: Experimental workflow for evaluating fludarabine's activity.
Caption: Key signaling pathways modulated by fludarabine.
Mechanism of Action: A Multi-pronged Attack
This compound's efficacy stems from its multifaceted mechanism of action. Upon conversion to its active triphosphate form, F-ara-ATP, it potently inhibits key enzymes essential for DNA replication, including DNA polymerase, ribonucleotide reductase, and DNA primase. This leads to the arrest of DNA synthesis and the induction of DNA damage.
Beyond direct DNA synthesis inhibition, fludarabine triggers apoptosis through various signaling cascades. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio promotes the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9. Fludarabine also activates the extrinsic apoptotic pathway through caspase-8. Both pathways converge on the executioner caspases-3 and -7, leading to the cleavage of critical cellular substrates like PARP and ultimately, programmed cell death.
Furthermore, fludarabine has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. By preventing the nuclear translocation of NF-κB, fludarabine downregulates the expression of anti-apoptotic genes, thereby sensitizing leukemia cells to apoptosis. The drug has also been reported to affect the STAT1 pathway, although its direct role in fludarabine-induced apoptosis is still under investigation. This comprehensive assault on multiple critical cellular processes underscores the potent anti-leukemic activity of this compound.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fludarabine Phosphate
Fludarabine Phosphate is a potent cytotoxic agent used in cancer chemotherapy.[1] Its hazardous nature necessitates strict adherence to proper disposal procedures to protect healthcare personnel, the public, and the environment from exposure.[2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care. It is classified as a hazardous drug, and appropriate personal protective equipment (PPE) should be worn at all times.[3] This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a protective gown, and eye or face protection.[4] All handling of this substance should be performed in a designated area, such as a biological safety cabinet, to minimize the risk of aerosolization and exposure.
Disposal of this compound Waste
All materials that come into contact with this compound, including unused drug vials, syringes, infusion bags, contaminated PPE, and cleaning materials, are considered cytotoxic waste and must be segregated from other waste streams.[2]
Key Disposal Recommendations and Safety Precautions
| Waste Type | Recommended Disposal Method | Container Type | Labeling |
| Unused or Expired this compound | Incineration in a licensed hazardous waste facility.[5] | Puncture-proof, leak-proof, and sealed container. | Clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate biohazard symbol.[2] |
| Empty Vials, Syringes, and Infusion Bags | Incineration. Do not crush or clip needles and syringes.[6] | Puncture-proof sharps container for sharps. Other items in a sealed, leak-proof bag or container.[7] | Labeled as "Cytotoxic Sharps" or "Cytotoxic Waste".[2] |
| Contaminated Personal Protective Equipment (PPE) | Incineration.[2] | Segregated, sealed, and leak-proof plastic bags or containers.[6][7] | Labeled as "Cytotoxic Waste".[2] |
| Spill Cleanup Materials | Incineration. | Placed in a segregated, sealed, and leak-proof container.[6] | Labeled as "Cytotoxic Waste". |
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean the area to prevent exposure.
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of protective gear.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.[1]
-
Clean the Area: Clean the spill area thoroughly with a detergent solution followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Decontamination
While incineration is the primary and recommended method for the ultimate disposal of this compound, routine decontamination of surfaces and equipment in the laboratory is also critical. A common and effective decontamination procedure involves a two-step cleaning process:
-
Initial Decontamination: Wipe the surface with a solution of sodium hypochlorite (bleach) at a concentration of 1:10 or another approved cytotoxic decontamination agent.
-
Residue Removal: Following the initial decontamination, wipe the surface with a sterile, wet gauze pad to remove any residual cleaning agent.
It is imperative to consult your institution's specific safety protocols and guidelines, as they may have established procedures and validated decontamination agents for cytotoxic drugs.
Adherence to these disposal procedures is not only a regulatory requirement but also a fundamental aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers and drug development professionals can minimize the risks associated with this potent chemotherapeutic agent.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
Essential Safety and Logistical Information for Handling Fludarabine Phosphate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic agents like Fludarabine Phosphate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent skin contact, inhalation, and ingestion.[1][2] As a cytotoxic agent, it is potentially irritating to the skin, eyes, and respiratory tract.[1]
Gloves:
-
Double gloving with chemotherapy-tested gloves is recommended.[1][3]
-
Nitrile, neoprene, polyurethane, or natural latex gloves are generally suitable for handling oncolytic agents.[1]
-
Individuals with latex allergies should opt for non-latex alternatives.[1]
-
It is crucial to change gloves regularly and immediately if they become contaminated.[4]
Gowns:
-
Wear a disposable, lint-free gown made of a low-permeability fabric.[5]
-
Gowns should have long sleeves with tight-fitting cuffs and fasten in the back.[5]
Eye and Face Protection:
-
Chemical safety goggles are the minimum requirement.[1]
-
A full face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5]
Respiratory Protection:
-
A surgical mask is required when preparing medications in a biological safety cabinet to maintain a sterile field.[5]
-
For tasks with a higher risk of aerosolization, such as cleaning up spills, a respirator (e.g., N95) offers greater protection.[2]
-
All respirator use must comply with institutional and national standards, including fit testing.[1]
Quantitative Data for Protective Equipment
| Parameter | Specification | Standard/Recommendation |
| Glove Material | Nitrile, Neoprene, Natural Rubber Latex | ASTM D6978 tested chemotherapy gloves are recommended.[6][7][8] |
| Gloving Practice | Double Gloving | Recommended for handling cytotoxic agents.[1][3] |
| Gown Permeability | Low-permeability fabric | Should be resistant to penetration by liquids. |
| Eye Protection | Chemical safety goggles, Face shield | ANSI Z87.1 or equivalent.[3] |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved for use with hazardous drugs.[1] |
Note: Always consult the glove manufacturer's specific chemical resistance data, if available.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure to this compound at every stage.
1. Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage or leakage.
-
Wear appropriate PPE, including chemotherapy-tested gloves, when unpacking.
-
Unpack in a designated area with controlled ventilation.
2. Storage:
-
Store this compound in a clearly labeled, designated area away from general laboratory traffic.[1]
-
Ensure storage conditions comply with the manufacturer's recommendations.[1]
3. Preparation and Reconstitution:
-
All handling of the powder form, including weighing and reconstitution, should be performed in a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1]
-
Use Luer-lock fittings and closed-system transfer devices (CSTDs) to minimize the risk of spills and aerosol generation.[5]
-
Before removing items from the C-PEC, decontaminate their exterior surfaces.
4. Administration (in a research context):
-
Use appropriate PPE as detailed above.
-
Employ techniques and equipment that minimize the generation of aerosols.
-
All materials used in the administration process should be considered contaminated.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All items that come into contact with this compound, including vials, syringes, needles, gloves, gowns, and cleaning materials, are considered cytotoxic waste.
-
Sharps must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[6]
2. Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[6]
-
These containers should be kept closed when not in use.
3. Disposal Procedure:
-
Contaminated waste should be handled only by trained personnel wearing appropriate PPE.
-
The final disposal of cytotoxic waste must be in accordance with all federal, state, and local regulations, which typically involves incineration at a licensed facility.[7]
-
Do not dispose of this compound or contaminated materials in the general trash or down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.[4]
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don a full set of PPE, including double gloves, a disposable gown, eye protection, and a respirator.[6]
3. Contain and Clean the Spill:
-
Use a commercially available chemotherapy spill kit.[6]
-
For liquid spills, cover with an absorbent material.[1]
-
For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.[1]
-
Clean the area from the outer edge of the spill inward.
-
Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.[1]
4. Dispose of Spill Waste:
-
All materials used to clean the spill are considered cytotoxic waste and must be disposed of according to the disposal plan.[2]
References
- 1. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. starlabgroup.com [starlabgroup.com]
- 6. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
